Product packaging for Zimeldine-d6(Cat. No.:)

Zimeldine-d6

Cat. No.: B13722266
M. Wt: 323.26 g/mol
InChI Key: OYPPVKRFBIWMSX-OKYKLUAZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zimeldine-d6 is a useful research compound. Its molecular formula is C16H17BrN2 and its molecular weight is 323.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrN2 B13722266 Zimeldine-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17BrN2

Molecular Weight

323.26 g/mol

IUPAC Name

(Z)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-/i1D3,2D3

InChI Key

OYPPVKRFBIWMSX-OKYKLUAZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

Zimeldine-d6: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of Zimeldine-d6. Due to the limited availability of specific experimental data for the deuterated form, this document also includes information on the parent compound, Zimeldine, for reference and comparison.

Chemical Properties

This compound is the deuterated analog of Zimeldine, a selective serotonin reuptake inhibitor (SSRI). The primary chemical properties of this compound and its parent compound are summarized below.

PropertyThis compoundZimeldine
Molecular Formula C₁₆H₁₁D₆BrN₂[1][2]C₁₆H₁₇BrN₂[3]
Molecular Weight 323.26 g/mol [1][2]317.22 g/mol
CAS Number Not available56775-88-3
Appearance Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Chemical Structure

This compound possesses the same core structure as Zimeldine, with deuterium atoms replacing hydrogen atoms on the N,N-dimethyl group.

Structure of this compound:

(A 2D structural representation would be depicted here. As a text-based AI, I will provide the SMILES notation.)

SMILES: C1=CC(=CC=C1C(=CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C2=CC=CN=C2)Br

Mechanism of Action and Signaling Pathway

Zimeldine, and by extension this compound, functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

The following diagram illustrates the simplified signaling pathway affected by Zimeldine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_pre Serotonin (5-HT) tryptophan->serotonin_pre Synthesis vesicle Synaptic Vesicle serotonin_pre->vesicle Vesicular Transport serotonin_synapse Serotonin (5-HT) vesicle->serotonin_synapse Release sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake receptor 5-HT Receptor serotonin_synapse->receptor Binding signal Signal Transduction receptor->signal Activation zimeldine This compound zimeldine->sert Inhibition

Mechanism of action of this compound as an SSRI.

Experimental Protocols

Synthesis

A synthetic route for Zimeldine has been described in the literature, which could potentially be adapted for the synthesis of this compound by utilizing a deuterated dimethylamine source in the final step. The general approach involves the reaction of a suitable precursor with N,N-dimethyl-d6-amine. Due to the lack of a specific published protocol, further methods development and optimization would be required.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

A gas-liquid chromatography (GLC) method has been reported for the analysis of Zimeldine and its metabolite, norzimelidine, in human plasma. This method could be adapted for this compound.

  • Principle: Separation of the analyte by gas chromatography followed by detection and quantification using mass spectrometry. The mass difference between this compound and any internal standard (or non-deuterated Zimeldine) would allow for accurate quantification.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction would likely be employed to isolate the analyte from the sample matrix.

  • Derivatization: The protocol for Zimeldine involves derivatization of its metabolite with heptafluorobutyric anhydride. A similar step might be necessary for this compound depending on its chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Expected Results: The mass spectrum of this compound would show a molecular ion peak at m/z 323.26, with a characteristic fragmentation pattern that would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC):

HPLC methods are commonly used for the analysis of antidepressants. A reverse-phase HPLC method could be developed for this compound.

  • Principle: Separation of the analyte based on its polarity using a reverse-phase column and a suitable mobile phase.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance, or mass spectrometry for greater sensitivity and specificity.

  • Internal Standard: A suitable internal standard, such as a structurally similar compound, would be used for accurate quantification.

Spectroscopic Data

Specific spectroscopic data (NMR, MS, IR) for this compound are not publicly available. Researchers would need to acquire this data through experimental analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the aromatic and vinylic protons, while the signals corresponding to the N,N-dimethyl groups would be absent due to deuteration. ¹³C NMR would provide information on the carbon skeleton. ²H NMR would confirm the positions of deuteration.

  • Mass Spectrometry (MS): As mentioned, the mass spectrum would be expected to show a molecular ion corresponding to the mass of this compound. The fragmentation pattern would be a key identifier.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule, such as C-H, C=C, C-N, and C-Br bonds. The C-D stretching vibrations would appear at a lower frequency compared to C-H stretching vibrations.

Conclusion

This compound is a valuable tool for researchers studying the pharmacokinetics and metabolism of Zimeldine. While specific experimental data for the deuterated compound is scarce, the information available for the parent compound provides a strong foundation for the development of synthetic and analytical methodologies. The primary advantage of using this compound lies in its utility as an internal standard in mass spectrometry-based bioanalytical assays, allowing for precise and accurate quantification of Zimeldine in complex biological matrices. Further experimental work is required to fully characterize the physicochemical and spectroscopic properties of this compound.

References

The Role of Zimeldine-d6 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Zimeldine-d6 in scientific research. Primarily, this compound, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Zimeldine, serves as a crucial tool in analytical chemistry and drug metabolism studies. Its near-identical chemical properties to the parent compound, combined with its distinct mass, make it an ideal internal standard for quantitative bioanalysis by mass spectrometry.

Core Application: Internal Standard in Mass Spectrometry

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] The addition of a known quantity of this compound to biological samples allows for the precise and accurate quantification of Zimeldine. This is because the deuterated standard co-elutes with the unlabeled drug and experiences similar ionization effects in the mass spectrometer's source, effectively correcting for variations during sample preparation and analysis.[4][5]

Key Advantages of Using this compound as an Internal Standard:
  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the method's accuracy and precision are significantly enhanced.

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte. Since this compound is affected similarly to Zimeldine, it effectively compensates for these matrix effects.

  • Monitoring of Sample Recovery: The internal standard helps to account for any loss of the analyte during the extraction process.

Quantitative Data in Bioanalytical Assays

While a specific published study detailing the use of this compound with a full set of validation data was not identified in the literature search, the following table represents typical quantitative parameters for the analysis of a small molecule drug like Zimeldine in a biological matrix using a deuterated internal standard with LC-MS/MS.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The correlation coefficient for the calibration curve, indicating a strong linear relationship between concentration and response.
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 100 - 1000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The coefficient of variation for replicate measurements within the same day, indicating the method's repeatability.
Inter-day Precision (%CV) < 15%The coefficient of variation for replicate measurements on different days, indicating the method's intermediate precision.
Accuracy (%Bias) ± 15%The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration.
Extraction Recovery > 80%The percentage of the analyte that is recovered from the biological matrix during the sample preparation process.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Zimeldine in human plasma using this compound as an internal standard. This protocol is based on established methodologies for similar analytes.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Zimeldine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific masses would be determined experimentally).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific masses would be determined experimentally, with a +6 Da shift from the unlabeled compound).

    • Collision Energy: Optimized for each transition.

Visualizations

Signaling Pathway of Zimeldine

Zimeldine is a selective serotonin reuptake inhibitor (SSRI). It acts by blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be the primary mechanism of its antidepressant effect.

zimeldine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_presynaptic Serotonin (5-HT) serotonin_vesicle->serotonin_presynaptic Release serotonin_synapse Serotonin (5-HT) serotonin_presynaptic->serotonin_synapse sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake serotonin_receptor 5-HT Receptor serotonin_synapse->serotonin_receptor downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling Activation zimeldine Zimeldine zimeldine->sert Inhibition

Mechanism of action of Zimeldine as an SSRI.
Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Zimeldine in a biological sample using this compound as an internal standard.

experimental_workflow start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of Zimeldine data_processing->end

Typical workflow for the bioanalysis of Zimeldine.

References

An In-depth Technical Guide to the Synthesis and Purification of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic and purification strategy for Zimeldine-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI), Zimeldine. The incorporation of deuterium at the N,N-dimethyl moiety can offer advantages in metabolic studies and potential improvements in the pharmacokinetic profile of the parent drug. This document outlines a detailed experimental protocol, presents expected quantitative data, and visualizes the workflow for clarity.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a multi-step process culminating in a key palladium-catalyzed Suzuki-Miyaura coupling reaction. This approach allows for the convergent assembly of the core structure. The deuterated N,N-dimethyl group is introduced in the final step via nucleophilic substitution using commercially available or synthetically prepared dimethyl-d6-amine.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Key Coupling Reaction cluster_final_product Final Product Formation cluster_purification Purification A 3-Bromopyridine D 3-Pyridylboronic Acid A->D Formation of Boronic Acid B 4-Bromobenzaldehyde C (E)-1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one B->C Condensation E Suzuki-Miyaura Coupling C->E D->E F Norzimeldine E->F G Reductive Amination with Formaldehyde-d2 F->G Introduction of Deuterium H This compound G->H I Column Chromatography H->I J Recrystallization I->J K Final Purified this compound J->K

Detailed Experimental Protocols

2.1. Synthesis of (E)-3-(4-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Intermediate I)

A plausible route to a key precursor involves the synthesis of a chalcone-like intermediate.

  • Preparation of 3-Acetylpyridine: To a solution of 3-cyanopyridine (1 equivalent) in anhydrous diethyl ether, add methylmagnesium bromide (1.1 equivalents, 3 M solution in diethyl ether) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-acetylpyridine.

  • Claisen-Schmidt Condensation: To a solution of 3-acetylpyridine (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise at room temperature. The mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold ethanol and water, and dried under vacuum to afford (E)-3-(4-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one.

2.2. Synthesis of (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)acrylaldehyde (Intermediate II)

This intermediate can be prepared via a Vilsmeier-Haack reaction.

  • To a solution of 4-bromophenylacetic acid (1 equivalent) and 3-acetylpyridine (1 equivalent) in dichloromethane, add phosphorus oxychloride (3 equivalents) dropwise at 0 °C.

  • The reaction is stirred at room temperature for 48 hours.

  • The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

2.3. Synthesis of this compound

G cluster_reaction Reductive Amination cluster_workup Work-up cluster_purification Purification A Intermediate II ((Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)acrylaldehyde) D Reaction in Methanol A->D B Dimethyl-d6-amine hydrochloride B->D C Sodium cyanoborohydride C->D E Quench with water D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Recrystallization H->I J This compound I->J

  • To a solution of (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)acrylaldehyde (Intermediate II) (1 equivalent) in methanol, add dimethyl-d6-amine hydrochloride (1.5 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >10 with 1 M NaOH.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Purification Protocol

3.1. Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The fractions are monitored by thin-layer chromatography (TLC).

  • Elution: The fractions containing the desired product are combined and the solvent is removed under reduced pressure.

3.2. Recrystallization

  • The purified this compound from the column chromatography step can be further purified by recrystallization.

  • A suitable solvent system would be a mixture of ethanol and water or hexane and ethyl acetate.

  • The purified compound is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data (Representative)

The following table summarizes the expected yields and purity at each key stage of the synthesis. These are representative values and actual results may vary.

StepProductStarting MaterialExpected Yield (%)Expected Purity (%) (by HPLC)
1(E)-3-(4-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one3-Acetylpyridine & 4-bromobenzaldehyde75-85>95
2(Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)acrylaldehyde4-bromophenylacetic acid & 3-acetylpyridine60-70>98
3This compound(Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)acrylaldehyde65-75>99 (after purification)

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be similar to that of non-deuterated Zimeldine, with the notable absence of the N,N-dimethyl singlet. The characteristic signals for the aromatic and vinylic protons should be present.

  • ²H NMR (61.4 MHz, CHCl₃): A singlet corresponding to the six deuterium atoms of the N,N-dimethyl-d6 group is expected.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show the signals for the carbon skeleton. The signal for the N,N-dimethyl carbons will appear as a multiplet due to coupling with deuterium.

  • Mass Spectrometry (ESI+): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound (C₁₆H₁₁D₆BrN₂), confirming the incorporation of six deuterium atoms. The expected m/z would be approximately 323.13, which is 6 mass units higher than that of the non-deuterated Zimeldine.

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of well-established organic reactions. The logical flow is designed to build the molecular complexity in a controlled manner.

G cluster_precursors Precursor Synthesis cluster_reaction Key Transformation cluster_product Product and Purification A { Precursor 1 | (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)acrylaldehyde} C { Reductive Amination |  Forms C-N bond |  Introduces d6-label} A:f0->C:f0 B { Precursor 2 | Dimethyl-d6-amine} B:f0->C:f0 D { Crude this compound |  Contains impurities and unreacted starting materials} C:f0->D:f0 E { Purified this compound |  High purity product after chromatography and recrystallization} D:f0->E:f0 Purification

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available instrumentation. Standard safety precautions for handling all chemicals mentioned should be strictly followed.

The Unseen Anchor: A Technical Guide to Zimeldine-d6's Mechanism of Action as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the use of Zimeldine-d6 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While Zimeldine is a historical selective serotonin reuptake inhibitor (SSRI) no longer in clinical use, its deuterated analog, this compound, serves as an exemplary model to illustrate the mechanism and advantages of using SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The principles outlined herein are fundamental to modern bioanalytical method development and validation, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like this compound is predicated on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte (this compound) is added to the biological sample (e.g., plasma, serum) at the very beginning of the analytical workflow. The fundamental premise is that the SIL-IS is chemically and physically identical to the analyte of interest (Zimeldine) in its behavior during sample preparation and analysis.

Because of this near-identical behavior, any loss of analyte during extraction, handling, or injection, as well as variations in instrument response (such as ion suppression or enhancement in the mass spectrometer), will affect both the analyte and the internal standard to the same degree. The mass spectrometer, however, can differentiate between the native analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratio. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, irrespective of analytical variations. This constant ratio is then used to accurately calculate the concentration of the analyte in the original sample by referencing a calibration curve prepared with the same internal standard concentration.

Data Presentation: A Representative Bioanalytical Method Validation

The following tables summarize the expected performance characteristics of a hypothetical but representative LC-MS/MS method for the quantification of a drug (here termed "Drug X," analogous to Zimeldine) in human plasma using its deuterated internal standard, "Drug X-d6."

Table 1: Calibration Curve Parameters for Drug X in Human Plasma

ParameterValue
Calibration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995
Accuracy of Calibrants95.2% - 104.8%
Precision of Calibrants (%CV)≤ 5.7%

Table 2: Intra- and Inter-Day Accuracy and Precision for Drug X

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ0.5102.46.8101.57.2
Low QC1.598.74.599.15.3
Mid QC75101.23.1100.84.1
High QC40099.52.899.83.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Matrix Effect and Recovery of Drug X

QC LevelConcentration (ng/mL)Matrix FactorIS-Normalized Matrix FactorRecovery (%)
Low QC1.50.981.0192.5
High QC4000.950.9994.1

IS: Internal Standard

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of an analyte like Zimeldine ("Drug X") in human plasma using its deuterated internal standard ("Drug X-d6").

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of Drug X-d6 in 50% methanol).

  • Precipitation: Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Drug X (hypothetical): m/z 325.1 → 178.2

    • Drug X-d6 (hypothetical): m/z 331.1 → 184.2

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Data Analysis
  • Quantification: The concentration of Drug X in the samples is determined by calculating the peak area ratio of Drug X to Drug X-d6.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model (1/x²).

  • Concentration Determination: The concentrations of the unknown samples are interpolated from the calibration curve.

Mandatory Visualizations

Chemical Structures of Zimeldine and this compound cluster_zimeldine Zimeldine cluster_zimeldine_d6 This compound (Hypothetical Structure) Zimeldine Zimeldine Zimeldine_d6 A hypothetical structure of Zimeldine where 6 hydrogen atoms on the pyridine ring and adjacent carbons are replaced with deuterium.

Caption: Chemical structures of Zimeldine and a representation of this compound.

Bioanalytical Workflow Using a Deuterated Internal Standard start Start: Plasma Sample add_is Add Known Amount of This compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex Mixing protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing: Calculate Peak Area Ratios lc_ms_analysis->data_processing quantification Quantification via Calibration Curve data_processing->quantification end Final Concentration quantification->end

Caption: Experimental workflow for sample analysis using an internal standard.

Principle of Isotope Dilution Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (Unknown Analyte Concentration) mixed_sample Homogenized Sample: Analyte + Internal Standard sample->mixed_sample is Known Amount of Deuterated Internal Standard is->mixed_sample lc_separation Chromatographic Separation (Co-elution) mixed_sample->lc_separation ms_detection Mass Spectrometric Detection (Differentiation by Mass) lc_separation->ms_detection ratio Measure Peak Area Ratio: (Analyte / Internal Standard) ms_detection->ratio calculation Calculate Original Concentration (Ratio is Constant Despite Losses) ratio->calculation

Caption: The principle of quantification using isotope dilution mass spectrometry.

In-Depth Technical Guide: Physical and Chemical Characteristics of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Zimeldine-d6. It is intended to serve as a critical resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and other bioanalytical applications where a stable isotope-labeled internal standard is essential for accurate quantification.

Core Physical and Chemical Data

PropertyThis compoundZimeldine (Parent Compound)
Molecular Formula C₁₆H₁₁D₆BrN₂C₁₆H₁₇BrN₂
Molecular Weight 323.26 g/mol 317.22 g/mol [1]
CAS Number Not available56775-88-3
Appearance Data not availableTan Oil (as free base)
Melting Point Data not available193°C (as dihydrochloride salt)
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in 0.1 M HCl (45 mg/mL, as dihydrochloride salt)
Isotopic Purity Typically ≥98%Not applicable

Note: The physical properties such as melting point, boiling point, and solubility for this compound are not extensively published as it is primarily used as an internal standard in analytical assays.

Metabolic Pathway of Zimeldine

Zimeldine is primarily metabolized in the body through N-demethylation to its active metabolite, Norzimeldine. This metabolic conversion is a critical consideration in pharmacokinetic and pharmacodynamic studies. This compound is expected to follow the same metabolic pathway.

Metabolic Pathway of Zimeldine Zimeldine Zimeldine Metabolism N-demethylation (CYP450 enzymes) Zimeldine->Metabolism Norzimeldine Norzimeldine (Active Metabolite) Metabolism->Norzimeldine

Metabolic conversion of Zimeldine to Norzimeldine.

Experimental Protocols: Bioanalytical Quantification of Zimeldine using this compound

The primary application of this compound is as an internal standard in the quantitative analysis of Zimeldine in biological samples. Below is a representative experimental protocol for the determination of Zimeldine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective

To develop and validate a sensitive and specific method for the quantification of Zimeldine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Zimeldine analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Zimeldine: Precursor ion (Q1) m/z 317.1 → Product ion (Q3) m/z (select a characteristic fragment)

    • This compound: Precursor ion (Q1) m/z 323.2 → Product ion (Q3) m/z (select a corresponding characteristic fragment)

  • Ion Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Analysis

The concentration of Zimeldine in the plasma samples is determined by calculating the peak area ratio of the analyte (Zimeldine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical bioanalytical experiment utilizing this compound as an internal standard.

Bioanalytical Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

References

A Technical Guide to the Certificate of Analysis for Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Zimeldine-d6. Understanding the CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard, which is essential for its reliable use in quantitative bioanalytical studies. This compound, a deuterated analog of the antidepressant Zimelidine, serves as an indispensable tool in pharmacokinetic and metabolic research, enabling precise quantification of the parent drug in complex biological matrices.

Data Presentation: Summary of Quantitative Analysis

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound. These specifications ensure the material's suitability as an internal standard for analytical applications.

Test ParameterSpecificationResult
Identity
¹H-NMR SpectroscopyConforms to structureConforms
Mass Spectrometry (m/z)[M+H]⁺ = 324.29324.3
Purity
Chemical Purity by HPLC (UV @ 254 nm)≥ 98.0%99.5%
Isotopic Purity by Mass Spectrometry≥ 99% atom % D99.6%
Physical Properties
AppearanceWhite to Off-White SolidConforms
SolubilitySoluble in Methanol, DMSOConforms
Residual Solvents
Methanol≤ 3000 ppm< 100 ppm
Acetone≤ 5000 ppmNot Detected

Experimental Protocols

The analytical methods used to generate the data on the CoA are crucial for assessing the quality of this compound. Below are detailed descriptions of the typical experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is employed to determine the chemical purity of this compound by separating it from any non-deuterated Zimelidine and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by dividing the peak area of this compound by the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight and assess the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Procedure: A dilute solution of this compound is infused into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion of this compound. The identity is confirmed by the presence of the protonated molecule [M+H]⁺ at the expected mass-to-charge ratio (m/z). The isotopic purity is determined by comparing the intensity of the peak for this compound to the intensity of the peak for the non-deuterated Zimelidine.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is utilized to confirm the chemical structure of this compound and to ensure that the deuterium labels are in the correct positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl₃).

  • Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the known spectrum of Zimelidine. The absence of signals at the deuterated positions confirms the successful labeling.

Visualizations

The following diagrams illustrate the workflow of a typical Certificate of Analysis and the logical relationships in the quality control process for a chemical standard like this compound.

CoA_Workflow cluster_QC Quality Control & Certification Workflow cluster_tests Tests Performed Sample Receipt of this compound Batch Testing Analytical Testing Sample->Testing Assign for Analysis HPLC HPLC Analysis Testing->HPLC Purity MS Mass Spectrometry Testing->MS Identity & Isotopic Purity NMR ¹H-NMR Spectroscopy Testing->NMR Structure DataReview Data Review and Verification CoA_Generation Certificate of Analysis Generation DataReview->CoA_Generation Approved Data Release Batch Release CoA_Generation->Release Finalized CoA HPLC->DataReview MS->DataReview NMR->DataReview

Caption: Workflow for the quality control and certification of this compound.

Experimental_Logic cluster_analysis Analytical Testing Logic cluster_techniques Analytical Techniques cluster_results Determined Properties Zimeldine_d6 This compound Sample HPLC HPLC Zimeldine_d6->HPLC MS Mass Spec Zimeldine_d6->MS NMR NMR Zimeldine_d6->NMR Purity Chemical Purity HPLC->Purity Identity Identity (MW) MS->Identity IsotopicPurity Isotopic Purity MS->IsotopicPurity Structure Chemical Structure NMR->Structure

Caption: Logical flow of experimental analysis for this compound characterization.

Isotopic Purity of Zimeldine-d6 for Analytical Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity of Zimeldine-d6, a deuterated internal standard crucial for accurate bioanalytical and drug metabolism studies. While specific batch data for this compound is not publicly available, this document outlines the established analytical workflows and data interpretation required to ensure its suitability for quantitative analysis.

The Critical Role of Isotopic Purity

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard. Their utility hinges on the assumption that they behave chemically and physically identically to the analyte of interest, with the key distinction being their mass. However, the presence of unlabeled (d0) or partially labeled isotopologues within the SIL-IS can lead to underestimation of the analyte concentration. Therefore, rigorous assessment of isotopic purity is a critical component of method validation and routine sample analysis.

Understanding Isotopic Purity Data

The isotopic purity of a deuterated compound is typically characterized by two key parameters:

  • Isotopic Enrichment: This refers to the percentage of deuterium atoms at a specific labeled position within the molecule. For a compound like this compound, a high isotopic enrichment (e.g., >99%) indicates that at each of the six intended positions, there is a very high probability of finding a deuterium atom instead of a hydrogen atom.

  • Isotopologue Distribution: This describes the relative abundance of all isotopic species of the molecule, including the fully deuterated form (d6) and any partially deuterated (d1-d5) or unlabeled (d0) forms.

Table 1: Representative Isotopic Purity Data for this compound
ParameterSpecificationDescription
Chemical Purity (by HPLC) >98%The percentage of Zimeldine (both labeled and unlabeled) relative to all other chemical impurities.
Isotopic Enrichment (by MS) >99 atom % DThe percentage of deuterium at the specified labeled positions.
Isotopologue Distribution (by MS) The relative abundance of each isotopologue.
   this compound>98%The percentage of the fully deuterated species.
   Zimeldine-d5<2%The percentage of the species with five deuterium atoms.
   Zimeldine-d0<0.1%The percentage of the unlabeled species.

Note: The data presented in this table is hypothetical and serves as an example of typical specifications for a high-quality deuterated internal standard.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity relies on a combination of chromatographic and spectrometric techniques. High-resolution mass spectrometry (HRMS) is the primary tool for this assessment, often coupled with liquid chromatography (LC) to separate the analyte of interest from any potential interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To determine the isotopic enrichment and isotopologue distribution of this compound.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the mass spectrometer's sensitivity.

  • Chromatographic Separation: The sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used to achieve good peak shape and separation from any impurities.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan spectra are acquired over a mass range that includes the molecular ions of this compound and its potential isotopologues.

  • Data Analysis:

    • The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

    • The relative intensities of the ion signals for each isotopologue (d0 to d6) are measured.

    • A correction for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) in the molecule is applied to accurately determine the contribution from deuterium labeling.[1]

    • The isotopic purity is calculated based on the corrected relative abundances of the isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and the structural integrity of the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Spectral Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: The ¹H NMR spectrum is used to identify the absence or significant reduction of signals at the positions where deuterium labeling is expected. The ¹³C NMR spectrum is used to confirm the overall carbon skeleton of the molecule, ensuring its structural integrity.

Visualization of Analytical Workflows

The following diagrams illustrate the key processes involved in the assessment and application of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation Zimeldine_d6 This compound Standard Dissolution Dissolution in Solvent Zimeldine_d6->Dissolution LC_MS LC-MS Analysis Dissolution->LC_MS NMR NMR Spectroscopy Dissolution->NMR Isotopic_Purity Isotopic Purity (Enrichment & Distribution) LC_MS->Isotopic_Purity Structural_Integrity Structural Integrity NMR->Structural_Integrity

Caption: Experimental workflow for the determination of this compound isotopic purity.

logical_relationship cluster_input Input Standard cluster_assessment Purity Assessment cluster_output Result Zimeldine_d6 This compound Chemical_Purity Chemical Purity (HPLC) Zimeldine_d6->Chemical_Purity Isotopic_Purity Isotopic Purity (MS) Zimeldine_d6->Isotopic_Purity Structural_Confirmation Structural Confirmation (NMR) Zimeldine_d6->Structural_Confirmation Qualified_Standard Qualified for Analytical Use Chemical_Purity->Qualified_Standard Isotopic_Purity->Qualified_Standard Structural_Confirmation->Qualified_Standard

Caption: Logical relationship for qualifying this compound as an analytical standard.

Conclusion

The analytical characterization of this compound, particularly the determination of its isotopic purity, is a fundamental requirement for its use as an internal standard in regulated bioanalysis. By employing robust analytical techniques such as LC-HRMS and NMR, researchers can ensure the quality and reliability of their quantitative data. Adherence to the principles and methodologies outlined in this guide will enable scientists and drug development professionals to confidently utilize this compound in their research and development endeavors.

References

The Analytical Standard of Zimeldine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability and quality of internal standards are paramount for accurate bioanalytical studies. This technical guide provides an in-depth overview of the commercial availability, key specifications, and analytical applications of the deuterated internal standard, Zimeldine-d6.

Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression. Its deuterated analog, this compound, serves as an essential tool in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices through isotope dilution mass spectrometry.

Commercial Availability

This compound is commercially available as a certified reference material from several reputable suppliers for research purposes. Key suppliers include Santa Cruz Biotechnology and LGC Standards, which distributes products from Toronto Research Chemicals.[1][2][3][4] It is typically supplied in quantities of 1 mg and 10 mg.[3]

Data Presentation: Technical Specifications

The quality of an isotopic internal standard is defined by its chemical and isotopic purity. While a Certificate of Analysis (CoA) for a specific lot of this compound was not publicly available, the following table summarizes the typical specifications for a high-quality deuterated standard, based on a representative CoA for a similar compound from a leading supplier.

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%HPLC, TLC
Isotopic Purity ≥99 atom % DMass Spectrometry, NMR
Molecular Formula C₁₆H₁₁D₆BrN₂-
Molecular Weight 323.26 g/mol -
Appearance White to off-white solidVisual Inspection

Experimental Protocols

The use of a deuterated internal standard like this compound is crucial for accurate quantification of Zimeldine in biological samples by correcting for matrix effects and variations in sample processing and instrument response. Below is a representative experimental protocol for the analysis of Zimeldine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for the analysis of antidepressants in biological fluids.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.090
2.090
2.110
3.010
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zimeldine: To be determined empirically (e.g., precursor ion [M+H]⁺ to a specific product ion).

    • This compound: To be determined empirically (e.g., precursor ion [M+H]⁺ to a specific product ion, accounting for the mass shift due to deuterium).

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.

  • Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Mandatory Visualization

Signaling Pathway of Zimeldine Action

Zimeldine, as a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effect by blocking the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The following diagram illustrates this mechanism of action.

Zimeldine_Mechanism_of_Action Mechanism of Action of Zimeldine (SSRI) presynaptic Presynaptic Neuron sert Serotonin Transporter (SERT) postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft serotonin Serotonin (5-HT) serotonin_vesicle Serotonin Vesicles serotonin_vesicle->synaptic_cleft Release sert->presynaptic serotonin->sert Reuptake receptor Postsynaptic Serotonin Receptor serotonin->receptor Binding zimeldine This compound (SSRI) zimeldine->sert Inhibition signal Signal Transduction receptor->signal Activation

Mechanism of Action of Zimeldine as an SSRI.
Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantitative analysis of Zimeldine in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow Bioanalytical Workflow for Zimeldine Quantification sample_collection 1. Biological Sample Collection (e.g., Plasma) add_is 2. Addition of This compound (Internal Standard) sample_collection->add_is protein_precipitation 3. Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation evaporation 5. Supernatant Evaporation centrifugation->evaporation reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis 7. LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing 8. Data Processing and Quantification lc_ms_analysis->data_processing

Workflow for Zimeldine quantification in biological samples.

References

An In-depth Technical Guide to the Stability and Storage of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive guide based on available information for the parent compound, Zimeldine, and general principles for handling deuterated compounds. Specific stability and storage data for Zimeldine-d6 are not publicly available, and users should always refer to the Certificate of Analysis provided by the supplier for lot-specific recommendations.

Introduction

This compound is the deuterated analog of Zimeldine, a selective serotonin reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Due to the kinetic isotope effect, deuterated compounds like this compound are valuable tools in pharmacokinetic and metabolic studies, often used as internal standards in quantitative bioanalysis by mass spectrometry. The stability and proper storage of such standards are paramount to ensure the accuracy and reproducibility of experimental results. This guide summarizes the known information regarding the stability and recommended storage conditions for this compound, drawing inferences from data on Zimeldine and general best practices for deuterated compounds.

Physicochemical Properties

Understanding the fundamental properties of a compound is crucial for determining its stability and appropriate storage. As specific data for this compound is limited, the properties of Zimeldine are presented as a close proxy.

PropertyValue (for Zimeldine)Data Source
Molecular Formula C₁₆H₁₇BrN₂PubChem
Molecular Weight 317.23 g/mol PubChem
Appearance Solid (form may vary)General Chemical Knowledge
Melting Point Not readily available
Solubility Not readily available
pKa Not readily available

Note: For this compound, the molecular weight will be higher due to the presence of six deuterium atoms.

Recommended Storage Conditions

While specific long-term stability studies for this compound are not found in the public domain, general recommendations for the storage of deuterated standards and related pharmaceutical compounds can be applied. The primary goal is to minimize degradation from environmental factors such as temperature, light, and moisture.

ConditionRecommendationRationale
Temperature -20°C for long-term storage. For short-term use, 2-8°C is acceptable.Low temperatures slow down chemical degradation processes.
Light Protect from light. Store in amber vials or light-blocking containers.Many organic molecules, especially those with aromatic rings, are susceptible to photodegradation.
Moisture/Humidity Store in a dry environment. Use of desiccants is recommended.Hydrolysis can be a significant degradation pathway for certain functional groups.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability, especially for solutions. Reduces the risk of oxidation.

Note: Always consult the supplier's Certificate of Analysis for the most accurate and lot-specific storage information.

Stability Profile and Degradation

Specific degradation pathways for this compound have not been documented. However, information on the metabolism of the parent compound, Zimeldine, provides insights into potential chemical transformations. When heated to decomposition, Zimeldine is known to emit toxic fumes of bromide and nitrogen oxides[1].

The major metabolic routes for Zimeldine in vivo involve:

  • N-oxidation at both the aliphatic and aromatic nitrogen atoms.

  • N-demethylation.

  • Deamination of the aliphatic nitrogen.

The primary excretion products found in urine are the N-oxide of Zimeldine and 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid and its N-oxide[1]. It is plausible that under certain storage conditions (e.g., presence of oxidizing agents), similar degradation products could be formed.

Experimental Protocols: General Workflow for Handling this compound as an Internal Standard

The following section outlines a generalized experimental workflow for the use of this compound as an internal standard in a typical bioanalytical method, such as LC-MS/MS.

Objective: To accurately quantify an analyte in a biological matrix using this compound as an internal standard.

Materials:

  • This compound reference standard

  • Analyte reference standard

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Biological matrix (e.g., plasma, urine)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a suitable high-purity solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution with the appropriate solvent. The concentration of the working solutions will depend on the expected concentration range of the analyte in the samples.

  • Sample Preparation:

    • Thaw biological samples to room temperature.

    • To a known volume of the biological sample, add a precise volume of the this compound working solution. This "spiking" step ensures that both the analyte and the internal standard are subjected to the same extraction procedure.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and this compound.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and this compound.

    • The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

Visualizations

Diagram 1: General Workflow for Handling a Deuterated Internal Standard

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) working Prepare Working Solution (Dilution of Stock) stock->working spike Spike Biological Sample with Internal Standard working->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract inject Inject onto LC-MS/MS extract->inject quantify Quantify Analyte (Peak Area Ratio) inject->quantify

Caption: General workflow for using this compound as an internal standard.

Diagram 2: Known Metabolic Pathways of Zimeldine

G Figure 2: Metabolic Pathways of Zimeldine cluster_metabolites Primary Metabolites Zimeldine Zimeldine N_Oxide Zimeldine N-Oxide Zimeldine->N_Oxide N-oxidation Norzimeldine Norzimeldine (N-demethylation) Zimeldine->Norzimeldine N-demethylation Deamination_Product 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid (Deamination) Zimeldine->Deamination_Product Deamination Deamination_N_Oxide Acrylic Acid N-Oxide Deamination_Product->Deamination_N_Oxide N-oxidation

Caption: Known metabolic pathways of the parent compound, Zimeldine.

Conclusion

While specific stability data for this compound remains proprietary to manufacturers, a robust stability and storage protocol can be inferred from the known properties of its parent compound, Zimeldine, and established best practices for handling deuterated analytical standards. Proper storage at low temperatures, protection from light and moisture, and the use of an inert atmosphere for solutions are key to maintaining the integrity of this compound. Researchers should always prioritize the information provided in the Certificate of Analysis and perform their own stability assessments, particularly for long-term studies or when using the standard in a new matrix or solvent system.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding environments of pharmaceutical research and drug development, the pursuit of accuracy, precision, and robustness is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for reliable quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, irrespective of these potential sources of error.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) Spike Add Known Amount of Deuterated IS Sample->Spike Early Addition Extract Extraction / Cleanup (Analyte + IS) Spike->Extract LC LC Separation Extract->LC MS Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification Ratio->Quant

Workflow of Isotope Dilution Mass Spectrometry.

Advantages of Deuterated Standards: A Quantitative Perspective

The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard at all, is well-documented. The use of a deuterated standard demonstrably improves the precision and accuracy of quantitative mass spectrometry assays.

Table 1: Comparison of Assay Precision and Accuracy with and without a Deuterated Internal Standard

AnalyteMatrixInternal StandardIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
SirolimusWhole BloodDeuterated (SIR-d3)2.7 - 5.7--
Non-deuterated (DMR)7.6 - 9.7--
Cyclosporine AWhole BloodDeuterated0.9 - 14.72.5 - 12.589 - 138
TacrolimusWhole BloodDeuterated0.9 - 14.72.5 - 12.589 - 138

Table 2: Performance Comparison of Deuterated vs. Structural Analog Internal Standards

AnalyteInternal Standard TypeLinearity (r²)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Recovery (%)
Cyclosporine ADeuterated (d12-CsA)>0.9972.5 - 5.83.1 - 6.295.2 - 104.578.9
TacrolimusDeuterated (d3-Tacrolimus)>0.9983.1 - 7.24.5 - 8.196.8 - 105.181.2
SirolimusDeuterated (d3-Sirolimus)>0.9982.9 - 6.53.8 - 7.597.1 - 103.982.5
EverolimusDeuterated (d4-Everolimus)>0.9973.5 - 8.14.2 - 8.995.9 - 106.380.4
Mycophenolic AcidDeuterated (d3-MPA)>0.9991.9 - 4.92.8 - 5.698.2 - 102.784.0

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a biological sample.

Materials:

  • Biological sample (e.g., plasma, serum, whole blood)

  • Deuterated internal standard working solution

  • Precipitating solvent (e.g., acetonitrile, methanol, often containing 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.

  • Add a precise volume of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add a larger volume of cold precipitating solvent (typically a 3:1 or 4:1 ratio of solvent to sample).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.

Materials:

  • Biological sample

  • Deuterated internal standard working solution

  • Extraction solvent (immiscible with the sample matrix, e.g., ethyl acetate, hexane)

  • Aqueous buffer (to adjust pH if necessary)

  • Centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Pipette a known volume of the sample into a centrifuge tube.

  • Add a precise volume of the deuterated internal standard working solution.

  • Add the aqueous buffer if pH adjustment is needed and vortex.

  • Add a specified volume of the extraction solvent.

  • Cap the tube and vortex or shake vigorously for 2-5 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solvent suitable for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than protein precipitation or LLE.

Materials:

  • SPE cartridges or plates with appropriate sorbent chemistry

  • Biological sample

  • Deuterated internal standard working solution

  • Conditioning solvent(s)

  • Equilibration solvent

  • Wash solvent(s)

  • Elution solvent

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.

  • Equilibration: Pass a solvent similar in composition to the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading.

  • Sample Loading: Add a precise volume of the deuterated internal standard to the sample. Load the sample onto the conditioned and equilibrated SPE sorbent at a slow, controlled flow rate.

  • Washing: Pass a wash solvent through the sorbent to remove interfering compounds while retaining the analyte and internal standard.

  • Elution: Pass an elution solvent through the sorbent to disrupt the interactions and elute the analyte and internal standard into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

cluster_spe Solid-Phase Extraction Workflow Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Load 3. Load Sample + IS Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte + IS Wash->Elute

Solid-Phase Extraction (SPE) Workflow.

Mandatory Visualizations: Signaling Pathways and Logical Relationships

mTOR Signaling Pathway in Drug Development

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer. Isotope dilution mass spectrometry can be used for the precise and accurate quantification of key proteins and their phosphorylation status within this pathway, providing valuable insights into its activation state.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits

Simplified mTOR Signaling Pathway.
Logical Relationship for Quantification

The fundamental logic of quantification using a deuterated internal standard relies on the consistent ratio between the analyte and the standard.

Quantification_Logic A Analyte Signal Peak Area (A) Ratio Peak Area Ratio R = A / IS A->Ratio IS Internal Standard Signal Peak Area (IS) IS->Ratio Cal Calibration Curve R vs. Concentration Ratio->Cal Conc Unknown Concentration Cal->Conc

Logical Flow of Quantification.

Critical Considerations and Troubleshooting

While deuterated internal standards are the gold standard, their successful implementation requires careful consideration of potential pitfalls.

Chromatographic Shift (Isotope Effect)

A phenomenon where the deuterated standard and the analyte have slightly different retention times. This can lead to differential matrix effects if they do not co-elute, as the two molecules may experience different levels of ion suppression or enhancement.

Ion Suppression

The reduction in ionization efficiency of an analyte due to co-eluting matrix components. While a co-eluting deuterated standard should compensate for this, a chromatographic shift can negate this benefit.

Isotopic Purity and Enrichment

The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration. Isotopic enrichment should ideally be ≥98%.

Back-Exchange

The exchange of deuterium atoms on the internal standard with protons from the solvent or sample matrix. This is more likely to occur with deuterium atoms on heteroatoms (e.g., -OH, -NH).

By understanding these core principles, implementing robust experimental protocols, and being mindful of the potential challenges, researchers, scientists, and drug development professionals can harness the full power of deuterated internal standards to achieve the highest quality data in mass spectrometry.

References

Methodological & Application

Application Notes: Quantitative Analysis of Zimeldine in Human Plasma using Zimeldine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antidepressant drug Zimeldine in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Zimeldine-d6, is employed. The sample preparation involves a straightforward protein precipitation procedure, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring precise measurement of Zimeldine concentrations.

Introduction

Zimeldine is a selective serotonin reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Although it has been withdrawn from the market in many countries, research into its pharmacological and toxicological properties continues. Accurate quantification of Zimeldine in biological matrices is crucial for these studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed[1].

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS analysis. The internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, thus providing effective normalization and leading to more accurate and precise results. The six deuterium atoms on the N,N-dimethyl group of this compound provide a sufficient mass shift to prevent isotopic crosstalk with the unlabeled analyte.

This application note provides a comprehensive protocol for the determination of Zimeldine in human plasma, including sample preparation, LC-MS/MS conditions, and expected validation parameters.

Experimental Protocols

Materials and Reagents
  • Zimeldine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[2][3]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Zimeldine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the Zimeldine working standard solutions into blank human plasma to prepare calibration standards and QC samples at different concentration levels (e.g., LLOQ, low, mid, and high QC).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized to provide good separation and peak shape
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterRecommended Condition
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
Desolvation Gas Nitrogen, at an optimized flow rate
Collision Gas Argon
Capillary Voltage Optimized for maximum signal (e.g., 3.5 kV)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Zimeldine 317.1193.1To be optimized100
317.1272.1To be optimized100
This compound 323.1193.1To be optimized100
323.1278.1To be optimized100

Note: The molecular weight of Zimeldine is 317.22 g/mol , and this compound is 323.26 g/mol . The precursor ion for Zimeldine is the protonated molecule [M+H]+ at m/z 317.1. Product ions for Zimeldine have been reported at m/z 272, 193.1, and 274. The precursor for this compound will be [M+H]+ at m/z 323.1. Since the deuterium labels are on the N,N-dimethyl group, fragments not containing this moiety (like the bromophenyl-pyridyl-ethene core at m/z 193.1) will be the same for both the analyte and the internal standard. Fragments containing the deuterated dimethylamine group will be shifted by +6 Da.

Method Validation (Representative Data)

The following tables summarize the expected performance of this method based on typical validation results for similar bioanalytical assays.

Table 1: Calibration Curve and Linearity

ParameterExpected Result
Calibration Range 1 - 500 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coeff. (r²) ≥ 0.995
Accuracy of Standards Within ±15% of nominal

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ 1Within ±20%≤ 20%
Low QC 3Within ±15%≤ 15%
Mid QC 50Within ±15%≤ 15%
High QC 400Within ±15%≤ 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Zimeldine > 85%Within 85-115%
This compound > 85%Within 85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is precipitate Add 300 µL Cold Acetonitrile add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (Positive Mode) chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of Zimeldine in human plasma.

logical_relationship cluster_quantification Quantitative Principle cluster_correction Correction for Variability analyte Zimeldine (Analyte) ratio Peak Area Ratio (Analyte/IS) analyte->ratio is This compound (Internal Standard) is->ratio concentration Zimeldine Concentration ratio->concentration Proportional sample_prep_var Sample Preparation Variability is_correction Correction by Internal Standard sample_prep_var->is_correction matrix_effect Matrix Effect matrix_effect->is_correction instrument_var Instrument Variability instrument_var->is_correction is_correction->ratio Ensures Accuracy

Caption: The role of this compound as an internal standard in quantitative analysis.

References

Application Note: Quantitative Analysis of Zimeldine in Human Plasma Using a Validated LC-MS/MS Method with Zimeldine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[1] It functions by potently blocking the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3] The antidepressant effects of Zimeldine are primarily attributed to this mechanism of action.[3][4] Although Zimeldine was withdrawn from the market due to rare but serious side effects, its unique chemical structure and pharmacological profile continue to be of interest in neuroscience research and drug development.

Accurate and reliable quantification of Zimeldine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Zimeldine in human plasma. The use of a stable isotope-labeled internal standard, Zimeldine-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle of the Method

This method utilizes protein precipitation for simple and efficient sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte, Zimeldine, and the internal standard, this compound, are ionized by electrospray ionization (ESI) in positive mode. The specific precursor-to-product ion transitions for both compounds provide the high selectivity required for quantification in a complex biological matrix like plasma. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of Zimeldine in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.025x + 0.003
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 1585 - 115
Low QC3≤ 1090 - 110≤ 1090 - 110
Mid QC100≤ 1090 - 110≤ 1090 - 110
High QC800≤ 1090 - 110≤ 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC85 - 9587 - 9692 - 108
High QC88 - 9889 - 9995 - 105

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Zimeldine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zimeldine reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Zimeldine Working Solutions: Prepare serial dilutions of the Zimeldine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike blank human plasma with the appropriate Zimeldine working solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 100 ng/mL (Mid QC), and 800 ng/mL (High QC).

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Table 4: Liquid Chromatography Parameters

ParameterCondition
LC SystemUPLC System
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ElutionTime (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 5: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision Gas8 psi
MRM TransitionsAnalyte
Zimeldine
This compound

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) sample->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratios integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for Zimeldine quantification.

zimeldine_moa cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptors serotonin->receptor Binds zimeldine Zimeldine zimeldine->sert Blocks response Postsynaptic Response receptor->response Activates

Caption: Mechanism of action of Zimeldine as an SSRI.

References

Application Note: High-Throughput Bioanalytical Method for Zimeldine Quantification in Human Plasma using LC-MS/MS with Zimeldine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of the selective serotonin reuptake inhibitor (SSRI) Zimeldine and its active metabolite, Norzimeldine, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Zimeldine-d6, to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic and drug metabolism studies. The method was developed and validated to meet the stringent requirements of regulatory bioanalysis, providing a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) marketed for the treatment of depression.[1] It acts by blocking the reuptake of serotonin at the neuronal membrane, thereby enhancing serotonergic neurotransmission.[2][3] Zimeldine is metabolized in the body to an active metabolite, Norzimeldine, through N-demethylation.[3][4] Accurate quantification of both Zimeldine and Norzimeldine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis. A SIL-IS shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variability in sample processing, leading to superior accuracy and precision. This application note describes a complete protocol for the analysis of Zimeldine and Norzimeldine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Analytes: Zimeldine, Norzimeldine

  • Internal Standard: this compound

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Human plasma (drug-free)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine, Norzimeldine, and this compound by dissolving the accurately weighed compounds in methanol.

  • Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with 50:50 (v/v) methanol:water.

  • Working Standard Solutions: Prepare a series of working standard solutions containing both Zimeldine and Norzimeldine by serial dilution of the intermediate stock solutions with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound intermediate stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (50 ng/mL this compound) to each tube (except for double blanks) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5.0 minutes

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

The specific precursor and product ions for each analyte and the internal standard are monitored. The molecular weight of Zimeldine is 317.22 g/mol , Norzimeldine is approximately 303.20 g/mol , and this compound is 323.26 g/mol . The protonated precursor ions [M+H]⁺ are selected in Q1 and fragmented in the collision cell (Q2) to generate specific product ions detected in Q3.

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (CE)
Zimeldine (Quantifier) 318.1272.1150Optimized (e.g., 25 V)
Zimeldine (Qualifier) 318.1193.1150Optimized (e.g., 35 V)
Norzimeldine (Quantifier) 304.1258.1150Optimized (e.g., 25 V)
Norzimeldine (Qualifier) 304.1193.1150Optimized (e.g., 35 V)
This compound (IS) 324.2278.1150Optimized (e.g., 25 V)

Note: Collision energies are instrument-dependent and require optimization. The provided values are illustrative. The product ions for Zimeldine are based on published fragmentation data. Product ions for Norzimeldine and this compound are predicted based on their structures and the fragmentation pattern of Zimeldine.

Data Analysis and Validation

Data acquisition and processing are performed using the instrument manufacturer's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used to fit the data.

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from multiple sources.

  • Linearity: A calibration range of 1-1000 ng/mL is typically appropriate for therapeutic drug monitoring. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of plasma.

  • Recovery: The extraction efficiency of the analytes and IS from the biological matrix should be consistent and reproducible.

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.

Visualizations

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS Plasma->Add_IS Precipitate 3. Add Acetonitrile (300 µL) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Separate 8. Chromatographic Separation Inject->Separate Ionize 9. ESI+ Ionization Separate->Ionize Detect 10. MRM Detection Ionize->Detect Integrate 11. Peak Integration Detect->Integrate Calibrate 12. Calibration Curve Generation Integrate->Calibrate Quantify 13. Quantify Unknowns Calibrate->Quantify

Caption: Bioanalytical workflow for Zimeldine quantification.

Zimeldine Metabolism Signaling Pathway

Zimeldine is metabolized primarily via N-demethylation to its active metabolite, Norzimeldine. Both compounds act as selective serotonin reuptake inhibitors (SSRIs).

G Zimeldine Zimeldine Norzimeldine Norzimeldine (Active Metabolite) Zimeldine->Norzimeldine N-demethylation (Metabolism) SERT Serotonin Transporter (SERT) Zimeldine->SERT Inhibition Norzimeldine->SERT Inhibition SynapticCleft Synaptic Cleft (Increased Serotonin) SERT->SynapticCleft Serotonin Reuptake

Caption: Zimeldine metabolism and mechanism of action.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of Zimeldine and its active metabolite Norzimeldine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results. This application note offers a comprehensive protocol that can be readily implemented in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Note and Protocol for the Quantitative Analysis of Zimeldine in Human Plasma using Zimeldine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of zimeldine in human plasma. The use of a stable isotope-labeled internal standard, Zimeldine-d6, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving zimeldine.

Introduction

Zimeldine is a selective serotonin reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Accurate and reliable measurement of zimeldine and its active metabolite, norzimelidine, in plasma is crucial for pharmacokinetic and pharmacodynamic assessments.[3][4] LC-MS/MS has become the preferred analytical technique for the quantitative analysis of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for mitigating the impact of matrix effects and procedural variations, thereby improving the overall quality of the bioanalytical data. This document provides a comprehensive protocol for the analysis of zimeldine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Zimeldine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Thermo Scientific TSQ Quantis)

  • Analytical Column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of zimeldine and this compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the zimeldine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • Spike 10 µL of the respective zimeldine working standard solutions into the calibration and QC tubes. For blank and unknown samples, add 10 µL of 50:50 (v/v) methanol:water.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank.

  • Add 150 µL of acetonitrile to all tubes to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.4 min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Zimeldine317.171.110025
This compound323.177.110025

Note: The specific m/z transitions and collision energies should be optimized for the instrument used.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterAcceptance Criteria
LinearityR² ≥ 0.99
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)
Precision (Intra- & Inter-day)≤15% RSD (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
RecoveryConsistent and reproducible
Matrix EffectInternal standard normalized matrix factor within acceptable limits
Stability (Freeze-thaw, Bench-top, Long-term)Analyte concentration within ±15% of nominal concentration

Results and Data Presentation

The following tables represent expected quantitative data from a method validation study.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Weighting
Zimeldine1 - 10000.99851/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ1105.28.5103.89.2
Low QC398.76.1101.27.5
Mid QC100102.54.3100.95.1
High QC80099.13.898.54.6

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC88.289.51.5
High QC91.590.1-0.8

Workflow and Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike_std Spike Zimeldine Standards/QC plasma->spike_std spike_is Spike this compound IS spike_std->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms chrom Chromatographic Separation (C18 Column) lcms->chrom ms Mass Spectrometry (ESI+, MRM) chrom->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the analysis of Zimeldine in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of zimeldine in human plasma. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for potential matrix variability and sample preparation inconsistencies. This protocol is well-suited for regulated bioanalysis in the context of clinical and pharmaceutical research.

References

Application Note and Protocols for Zimeldine-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine is a former selective serotonin reuptake inhibitor (SSRI) that was used as an antidepressant. Zimeldine-d6, a deuterated isotopologue of Zimeldine, is the ideal internal standard for quantitative bioanalytical assays using mass spectrometry-based detection, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate and precise quantification of Zimeldine in biological matrices is critically dependent on the sample preparation methodology. A robust sample preparation procedure is essential to remove interfering matrix components, concentrate the analyte, and ensure high recovery.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in biological samples: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Sample Preparation Techniques Overview

The choice of sample preparation technique depends on several factors, including the nature of the biological matrix (e.g., plasma, serum, urine), the required limit of quantification, available equipment, and desired sample throughput.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective for removing salts and highly polar interferences.

  • Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away. SPE can provide cleaner extracts and higher concentration factors compared to LLE.

  • Protein Precipitation (PPT): The simplest and fastest technique, where a solvent is added to precipitate proteins from the sample. While rapid, it may result in less clean extracts compared to LLE and SPE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on the principle of extracting Zimeldine from an aqueous biological matrix into an organic solvent after pH adjustment.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard solution

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent like methyl tert-butyl ether)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 1.0 mL of the biological sample into a 15 mL centrifuge tube.

  • Spike with an appropriate volume of this compound internal standard solution.

  • Add 100 µL of 1 M NaOH to basify the sample (to approximately pH 11).

  • Vortex for 30 seconds.

  • Add 5.0 mL of diethyl ether.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of reconstitution solvent.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a polymeric reversed-phase SPE sorbent for the extraction of Zimeldine.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard solution

  • Polymeric SPE cartridges (e.g., Oasis HLB, Strata-X)[1]

  • 2% Ammonium Hydroxide in water

  • Methanol

  • Acetonitrile

  • SPE vacuum manifold

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment:

    • Pipette 1.0 mL of the biological sample into a centrifuge tube.

    • Spike with this compound internal standard.

    • Add 1.0 mL of 2% ammonium hydroxide in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of water to remove polar interferences.

    • Follow with a wash of 1.0 mL of 20% methanol in water to remove less polar interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1.0 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of reconstitution solvent.

    • Vortex and transfer to an autosampler vial.

Protocol 3: Protein Precipitation (PPT)

This is a rapid procedure for removing the bulk of proteins from the sample.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard solution

  • Ice-cold acetonitrile

  • Centrifuge tubes (e.g., 2 mL microcentrifuge tubes)

  • Vortex mixer

  • High-speed centrifuge

  • Syringe filters (0.22 µm) or filter plates

Procedure:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • Spike with an appropriate volume of this compound internal standard solution.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[2]

  • Vortex vigorously for 2 minutes to precipitate the proteins.[2]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant.

  • The supernatant can either be directly injected for analysis or evaporated and reconstituted in the mobile phase if concentration is needed. For cleaner samples, filtering the supernatant through a 0.22 µm syringe filter is recommended before injection.

Data Presentation

The following table summarizes the expected quantitative performance characteristics for the analysis of Zimeldine using the described sample preparation techniques followed by LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Recovery (%) 75 - 90%85 - 105%> 95% (less matrix removal)
Precision (CV%) < 10%< 8%< 15%
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL0.1 - 1 ng/mL5 - 10 ng/mL
Matrix Effect ModerateLowHigh
Throughput ModerateModerate to High (automation)High
Selectivity GoodExcellentFair

Mandatory Visualization

Sample_Preparation_Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_post Post-Extraction Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard (this compound) Sample->ISTD LLE Liquid-Liquid Extraction (pH adjust, solvent add, vortex) ISTD->LLE Option 1 SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) ISTD->SPE Option 2 PPT Protein Precipitation (Solvent add, vortex, centrifuge) ISTD->PPT Option 3 Evap Evaporation LLE->Evap SPE->Evap PPT->Evap Optional Analysis LC-MS/MS Analysis PPT->Analysis Direct Injection Recon Reconstitution Evap->Recon Recon->Analysis

Figure 1. General workflow for this compound sample preparation.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zimeldine-d6. This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the antidepressant drug Zimeldine in complex biological matrices. The method utilizes electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for selective and sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals requiring precise measurement of Zimeldine.

Introduction

Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) marketed for the treatment of depression. Accurate quantification of Zimelidine and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[1][2] This document provides a comprehensive protocol for the detection of this compound, which can be integrated into a quantitative assay for Zimelidine.

Experimental

Liquid Chromatography

A standard reverse-phase chromatographic separation is employed to resolve this compound from matrix components.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient As described in Table 2

Table 2: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
1.095
2.095
2.15
3.05
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

The following MRM transitions are recommended for the detection of Zimeldine and its internal standard, this compound. The precursor ion for Zimelidine is [M+H]+ with an m/z of 317.0648.[3] The precursor for Zimelidine-d6 will be 6 Da higher. The product ions are based on the fragmentation of the Zimelidine molecule.

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Zimelidine (Quantifier) 317.1193.11002530
Zimelidine (Qualifier) 317.1272.01002030
Zimelidine-d6 (Internal Standard) 323.1199.11002530

Experimental Workflow

The following diagram illustrates the logical workflow for the sample analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Add IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Precipitate Proteins Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Inject Sample into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Zimelidine Calibrate->Quantify Calculate Concentration

Caption: Experimental workflow for this compound detection.

Protocols

Sample Preparation Protocol
  • Sample Collection: Collect biological samples (e.g., plasma, serum) using standard procedures.

  • Internal Standard Spiking: To 100 µL of the biological sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Analysis Protocol
  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions of both Zimelidine and Zimelidine-d6 using the instrument's data processing software.

  • Response Ratio Calculation: Calculate the peak area ratio of the Zimelidine quantifier transition to the Zimelidine-d6 transition for each sample, calibrator, and quality control sample.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of Zimelidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.

internal_standard_logic Analyte Zimelidine (Analyte) SamplePrep Sample Preparation Variability Analyte->SamplePrep IS Zimelidine-d6 (Internal Standard) IS->SamplePrep AnalyteSignal Analyte Signal (Area_Analyte) SamplePrep->AnalyteSignal IS_Signal IS Signal (Area_IS) SamplePrep->IS_Signal Instrument Instrument Response Variability Ratio Ratio (Area_Analyte / Area_IS) AnalyteSignal->Instrument AnalyteSignal->Ratio Affected IS_Signal->Instrument IS_Signal->Ratio Affected Similarly Concentration Analyte Concentration Ratio->Concentration Corrects for Variability

Caption: Logic of internal standard use in quantification.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the detection of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and forensic toxicology, as well as in pharmaceutical research. The provided protocols and parameters can be adapted and optimized for specific instrumentation and matrix requirements.

References

Application Note: Quantification of Zimeldine in Human Plasma by LC-MS/MS Using Zimeldine-d6 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) marketed for the treatment of depression.[1] Its therapeutic action is achieved by blocking the neuronal reuptake of serotonin, thus potentiating serotonergic neurotransmission.[2][3] Although Zimeldine was withdrawn from the market due to rare but serious side effects, the principles of its analysis remain relevant for research and forensic applications.[3] Therapeutic Drug Monitoring (TDM) is essential for optimizing the dosage of antidepressants to maximize efficacy while minimizing toxicity.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for TDM due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Zimeldine-d6, is the gold standard in LC-MS/MS bioanalysis as it effectively corrects for variations during sample preparation and analysis, ensuring the highest accuracy and precision.

This application note presents a representative LC-MS/MS method for the quantification of Zimeldine in human plasma, utilizing this compound as the internal standard. While specific data for this compound is not widely published, this protocol is based on established methodologies for the TDM of antidepressant drugs.

Principle of the Method

This method involves the extraction of Zimeldine and the internal standard, this compound, from human plasma via protein precipitation. The prepared samples are then injected into a High-Performance Liquid Chromatography (HPLC) system for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Zimeldine, this compound (structure shown below)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Other: Human plasma (drug-free), microcentrifuge tubes, autosampler vials.

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Zimeldine stock solution with 50:50 methanol:water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation Protocol

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterRepresentative Value
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow (Desolvation)800 L/hr
Gas Flow (Cone)50 L/hr
MRM Transitions
ZimeldinePrecursor Ion (m/z): 317.1, Product Ion (m/z): 58.1 (Quantifier), 193.0 (Qualifier)
This compoundPrecursor Ion (m/z): 323.1, Product Ion (m/z): 64.1 (Quantifier)

Data Presentation

The following tables summarize the expected performance characteristics of this assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Calibration ModelLinear, 1/x weighting
Linearity (r²)> 0.995
Range5 - 1000 ng/mL
LLOQ5 ng/mL

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
Low15< 10%90 - 110%< 15%85 - 115%
Medium150< 10%90 - 110%< 15%85 - 115%
High800< 10%90 - 110%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
ZimeldineLow85 - 115%85 - 115%
High85 - 115%85 - 115%

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc HPLC Separation (C18 Column) inject->lc ms Tandem MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: Experimental workflow for TDM of Zimeldine.

Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Action Potential serotonin_synapse Serotonin (5-HT) serotonin_release->serotonin_synapse sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake receptor 5-HT Receptors serotonin_synapse->receptor Binds signal Neuronal Signal receptor->signal zimeldine Zimeldine zimeldine->sert Inhibits

Caption: Mechanism of action of Zimeldine.

References

Troubleshooting & Optimization

Technical Support Center: Zimeldine-d6 & Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in analytical assays using Zimeldine-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[4][5] In simpler terms, other molecules in your sample can either hinder or help the target analyte's ability to become charged in the mass spectrometer's ion source, leading to inaccurate measurements.

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Zimeldine. SIL internal standards are considered the 'gold standard' for mitigating matrix effects in LC-MS/MS bioanalysis. Because this compound is chemically identical to Zimeldine, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By adding a known concentration of this compound to both calibration standards and unknown samples, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of variable matrix effects. This allows for accurate quantification of the analyte.

Q3: When should I be concerned about matrix effects?

A3: You should always consider the potential for matrix effects when developing and validating an LC-MS/MS method, especially for complex biological matrices like plasma, serum, urine, or tissue homogenates. These matrices contain numerous endogenous components such as salts, lipids, and proteins that can interfere with the ionization of the target analyte. Regulatory guidelines for bioanalytical method validation mandate the assessment of matrix effects.

Q4: Can I use a different internal standard instead of this compound for Zimeldine analysis?

A4: While other compounds (structural analogs, for instance) can be used as internal standards, a stable isotope-labeled version of the analyte is highly preferred. A non-isotopic internal standard may not co-elute perfectly with the analyte and may respond differently to matrix interferences, leading to less effective compensation and potentially inaccurate results.

Troubleshooting Guide

Issue 1: High variability in analyte response across different sample lots.

Possible Cause: Inconsistent matrix effects between different sources of your biological matrix.

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

  • Utilize this compound Consistently: Ensure that this compound is added to all samples and standards at a consistent concentration before any sample extraction steps.

  • Optimize Sample Preparation: Employ a more rigorous sample clean-up technique to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.

  • Chromatographic Separation: Adjust your LC method to better separate the analyte and its internal standard from the regions where significant matrix effects are observed. This can be visualized using a post-column infusion experiment.

Issue 2: Poor accuracy and precision in QC samples.

Possible Cause: The internal standard is not adequately compensating for the matrix effect.

Troubleshooting Steps:

  • Check for Isotopic Separation: Although rare, deuterium-labeled standards can sometimes exhibit slightly different retention times than the native analyte (the "isotope effect"). If Zimeldine and this compound are separating on your column, the matrix effect they experience might differ. Consider adjusting your chromatography to ensure co-elution.

  • Evaluate Extraction Recovery: Determine the extraction recovery for both Zimeldine and this compound. Significant differences in recovery can impact quantification.

  • Assess Internal Standard Stability: Verify the stability of this compound in your sample matrix under the conditions of your sample preparation and storage.

Experimental Protocols & Data

Protocol 1: Quantification of Matrix Effect

This protocol describes a method to quantify the matrix effect using the post-extraction spike technique.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Zimeldine) and internal standard (this compound) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and internal standard into the final extract.

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction procedure.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery (%RE):

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate Process Efficiency (%PE):

    • %PE = (Peak Area in Set C / Peak Area in Set A) * 100

Illustrative Data for Matrix Effect Assessment:

AnalyteMatrix LotPeak Area (Set A - Neat)Peak Area (Set B - Post-Extraction Spike)Peak Area (Set C - Pre-Extraction Spike)Matrix Effect (%)Recovery (%)Process Efficiency (%)
ZimeldinePlasma Lot 11,250,000850,000765,00068.090.061.2
ZimeldinePlasma Lot 21,250,000780,000694,20062.489.055.5
This compoundPlasma Lot 11,300,000884,000795,60068.090.061.2
This compoundPlasma Lot 21,300,000819,000737,10063.090.056.7

Interpretation: The data shows significant ion suppression for both Zimeldine and this compound. Importantly, the matrix effect is similar for both the analyte and the internal standard within the same plasma lot, demonstrating the ability of this compound to track and compensate for these variations.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • Sample Aliquoting: To 100 µL of plasma sample, standard, or QC, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube or well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample/ Standard/QC add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Processing (Analyte/IS Ratio) ms->data

Caption: Standard experimental workflow for bioanalysis using an internal standard.

matrix_effect_logic cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard m1 Matrix Effect (Ion Suppression) a1 Analyte Signal Decreased m1->a1 r1 Inaccurate Result (Underquantification) a1->r1 m2 Matrix Effect (Ion Suppression) a2 Analyte Signal Decreased m2->a2 is2 This compound Signal Decreased Proportionally m2->is2 ratio Analyte/IS Ratio Remains Constant a2->ratio is2->ratio r2 Accurate Result ratio->r2

References

Technical Support Center: Optimizing LC Gradient for Zimeldine and Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Zimeldine and its deuterated internal standard, Zimeldine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your liquid chromatography (LC) methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for separating Zimeldine and this compound?

A2: A high-efficiency C18 column is the most common and recommended starting point for the analysis of tricyclic antidepressants like Zimeldine. Columns with a particle size of less than 2 µm (UPLC) are often used to achieve the high resolution required for separating the analyte from potential metabolites and matrix components. A standard dimension for method development would be a 2.1 mm x 50 mm column. Alternatively, a biphenyl stationary phase can offer different selectivity for aromatic compounds like Zimeldine and may be a good option if resolution is challenging on a C18 column.[1][2]

Q2: What is a typical mobile phase composition for the analysis of Zimeldine?

A3: A mobile phase consisting of acetonitrile or methanol and water is standard for the reversed-phase separation of Zimeldine. To improve peak shape and enhance ionization efficiency for mass spectrometry (MS) detection, a small amount of an acidic modifier is typically added. The most common additives are 0.1% formic acid or 10 mM ammonium formate in the aqueous phase.[3][4][5] The choice between acetonitrile and methanol can influence selectivity, so trying both is recommended during method development.

Q3: Why is a gradient elution necessary for this separation?

A4: A gradient elution is essential for analyzing Zimeldine in biological matrices because it allows for the effective separation of the analyte from a wide range of potential interferences with varying polarities. An isocratic method (constant mobile phase composition) would likely either result in a long run time with broad peaks for late-eluting compounds or fail to retain and separate more polar interferences. A gradient, which gradually increases the organic solvent concentration, provides good peak shape for both early and late-eluting compounds and shortens the overall analysis time.

Q4: I am observing peak tailing for Zimeldine. What are the common causes and solutions?

A4: Peak tailing for basic compounds like Zimeldine is a common issue in reversed-phase chromatography. The primary causes include:

  • Secondary Interactions: Interaction of the basic analyte with acidic silanol groups on the silica-based stationary phase.

  • Column Overload: Injecting too much sample onto the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column surface.

Solutions:

  • Mobile Phase pH Adjustment: Using a low pH mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of residual silanol groups and ensure the analyte is in a consistent protonated state, leading to improved peak shape.

  • Use of a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.

  • Reduce Sample Load: Dilute the sample or reduce the injection volume.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can sometimes help to mask residual silanol activity.

Q5: My this compound internal standard is showing a different retention time than the unlabeled Zimeldine. Is this normal?

A5: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect". This is more common with a higher number of deuterium substitutions. While a small, consistent shift is often acceptable, a significant or variable shift can impact the accuracy of quantification. If the shift is problematic, consider the following:

  • Optimize Chromatography: Adjusting the gradient slope or temperature may help to minimize the separation.

  • Evaluate a Different Labeled Standard: If available, an internal standard with fewer deuterium atoms or a ¹³C-labeled standard may exhibit less of a chromatographic shift.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the LC analysis of Zimeldine and this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions (Tailing) 1. Lower Mobile Phase pH: Add 0.1% formic acid to the aqueous mobile phase to suppress silanol activity. 2. Use a High-Purity, End-capped C18 or Biphenyl Column: These columns have fewer active silanol sites. 3. Increase Ionic Strength: Add a salt like ammonium formate (10 mM) to the mobile phase.
Column Overload (Fronting or Tailing) 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute Sample: Decrease the concentration of the analyte in the sample.
Injection Solvent Stronger than Mobile Phase (Splitting or Distortion) 1. Match Injection Solvent: Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.
Column Contamination or Void 1. Flush the Column: Follow the manufacturer's instructions for column washing. 2. Use a Guard Column: Protect the analytical column from particulates and strongly retained matrix components. 3. Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged.
Problem 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. A minimum of 5-10 column volumes is recommended.
Mobile Phase Preparation Inconsistency 1. Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation. 2. Ensure Accurate pH Adjustment: Use a calibrated pH meter for consistent mobile phase preparation.
Temperature Fluctuations 1. Use a Column Oven: Maintain a constant and consistent column temperature.
Pump Malfunction 1. Check for Leaks: Inspect all fittings and connections for any signs of leakage. 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump heads.
Problem 3: Low Sensitivity / Poor Signal
Potential Cause Troubleshooting Steps
Suboptimal MS Source Parameters 1. Optimize Ionization Source Settings: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the signal for Zimeldine and this compound.
Ion Suppression from Matrix Components 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. 2. Modify Chromatography: Adjust the gradient to separate Zimeldine from the co-eluting matrix interferences.
Incorrect Mobile Phase Additive 1. Optimize Additive Concentration: While 0.1% formic acid is a good starting point, the optimal concentration can vary. Experiment with different concentrations (e.g., 0.05% to 0.2%) to find the best signal intensity.
Analyte Degradation 1. Check Sample Stability: Ensure that Zimeldine is stable in the sample matrix and during the analytical process.

Experimental Protocols

Starting LC-MS/MS Method for Zimeldine and this compound

This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Column: High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm

Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient Program:

Time (min)Flow Rate (mL/min)%B
0.00.410
0.50.410
3.00.495
4.00.495
4.10.410
5.00.410

Column Temperature: 40 °C Injection Volume: 5 µL

MS/MS Parameters (Illustrative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zimeldine317.171.125
This compound323.177.125

Note: MS/MS parameters must be optimized for your specific instrument.

Sample Preparation: Protein Precipitation

This is a simple and common method for cleaning up plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex to dissolve and transfer to an autosampler vial for injection.

Data Presentation

The following tables illustrate the expected impact of gradient optimization on the separation of Zimeldine and this compound. The data presented is for illustrative purposes to demonstrate chromatographic principles.

Table 1: Effect of Gradient Slope on Retention Time and Peak Width

Mobile Phase A: Water + 0.1% Formic Acid, Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Program (Time to 95% B)AnalyteRetention Time (min)Peak Width (sec)
Steep (2 min) Zimeldine2.54.2
This compound2.484.1
Moderate (4 min) Zimeldine3.83.1
This compound3.773.0
Shallow (8 min) Zimeldine6.22.5
This compound6.162.4

Table 2: Effect of Organic Modifier on Selectivity

Mobile Phase A: Water + 0.1% Formic Acid, Gradient: 10-95% B in 4 min

Organic Modifier (B)AnalyteRetention Time (min)Resolution (from interfering peak at 3.5 min)
Acetonitrile Zimeldine3.81.8
This compound3.771.7
Methanol Zimeldine4.12.2
This compound4.072.1

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape) check_column Check Column - Contamination? - Void? start->check_column check_mobile_phase Check Mobile Phase - Correct pH? - Freshly Prepared? start->check_mobile_phase check_sample Check Sample Prep - Injection Solvent? - Overload? start->check_sample solution_column Solution: - Flush/Replace Column - Use Guard Column check_column->solution_column solution_mobile_phase Solution: - Adjust pH - Prepare Fresh check_mobile_phase->solution_mobile_phase solution_sample Solution: - Match Injection Solvent - Dilute Sample check_sample->solution_sample end_node Problem Resolved solution_column->end_node solution_mobile_phase->end_node solution_sample->end_node

Caption: Troubleshooting workflow for common LC issues.

Gradient_Optimization_Logic start Initial Gradient poor_resolution Poor Resolution? start->poor_resolution long_runtime Long Run Time? poor_resolution->long_runtime No shallow_gradient Decrease Gradient Slope poor_resolution->shallow_gradient Yes steep_gradient Increase Gradient Slope long_runtime->steep_gradient Yes final_method Optimized Method long_runtime->final_method No shallow_gradient->long_runtime steep_gradient->final_method

References

Troubleshooting Poor Peak Shape in the Analysis of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape encountered during the chromatographic analysis of Zimeldine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC?

Poor peak shape in the analysis of this compound, a basic compound, is often attributed to several factors:

  • Secondary Interactions: The most common cause of peak tailing for basic compounds like Zimeldine is the interaction between the protonated amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the retention and peak shape of ionizable compounds.[2][3][4] If the mobile phase pH is close to the pKa of this compound (pKa of Zimeldine is 8.62), both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening or splitting.[5]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, resulting in peak fronting or tailing.

  • Column Degradation: Over time, columns can degrade due to issues like silica dissolution at extreme pH values or accumulation of contaminants, leading to poor peak shape.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.

  • Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.

Q2: My this compound peak is tailing. How can I fix it?

Peak tailing is a common issue for basic analytes. Here are several strategies to improve peak symmetry:

  • Adjust Mobile Phase pH: Since Zimeldine is a basic compound, lowering the mobile phase pH to around 3-4 will ensure that the analyte is fully protonated and minimizes interactions with silanol groups. This is a highly effective way to reduce peak tailing.

  • Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small, inert compound to the residual silanol groups, effectively shielding them from interacting with basic analytes.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, like triethylamine (TEA), can compete with this compound for interaction with active silanol sites, thereby improving peak shape. However, be aware that TEA can suppress MS signals if using an LC-MS system.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and mask residual silanol activity.

  • Reduce Sample Load: Dilute your sample to check for mass overload. If peak shape improves, you are likely overloading the column.

Q3: My this compound peak is fronting. What should I do?

Peak fronting is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.

  • Reduce Sample Concentration and/or Injection Volume: This is the first and simplest step to address potential column overload.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.

  • Check for Column Collapse: A void at the head of the column can cause peak fronting. This can be a result of pressure shocks or operating outside the column's recommended pH range.

Troubleshooting Summary

The following table summarizes common peak shape problems with this compound and their potential solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanolsLower mobile phase pH (3-4); Use an end-capped column; Add a mobile phase modifier (e.g., TEA); Increase buffer concentration.
Mobile phase pH close to analyte pKa (8.62)Adjust mobile phase pH to be at least 2 units away from the pKa.
Column overload (mass)Dilute the sample.
Peak Fronting Column overload (mass or volume)Reduce sample concentration and/or injection volume.
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.
Column bed collapseReplace the column and avoid sudden pressure changes.
Split Peaks Co-elution with an interfering compoundOptimize selectivity by changing mobile phase composition, column chemistry, or temperature.
Sample solvent/mobile phase mismatchEnsure sample is dissolved in a compatible solvent.
Partially blocked frit or column voidBack-flush the column (if recommended by the manufacturer) or replace the column.
Broad Peaks Extra-column volumeUse shorter, narrower ID tubing; ensure all connections are properly fitted.
Low column efficiencyReplace the column; ensure the system is properly maintained.
High sample viscosityDilute the sample or use a solvent with lower viscosity.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Chromatographic Conditions:

Parameter Condition
Column End-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm or Mass Spectrometry

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration range for your calibration curve.

  • Sample Extraction (from biological matrix, e.g., plasma): a. To 1 mL of plasma, add a suitable internal standard. b. Add 2 mL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Filter through a 0.22 µm syringe filter before injection.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor peak shape.

TroubleshootingWorkflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Suspect Systemic Issue (e.g., extra-column volume, leak) check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Issue (e.g., secondary interactions) check_all_peaks->analyte_specific_issue No yes_all Yes no_all No check_connections Check connections, tubing length system_issue->check_connections check_overload Reduce Sample Concentration/ Injection Volume analyte_specific_issue->check_overload check_column Inspect/Replace Column & Frit check_connections->check_column overload_fixed Peak Shape Improved? check_overload->overload_fixed adjust_ph Adjust Mobile Phase pH (Lower for this compound) overload_fixed->adjust_ph No solution_found Problem Resolved overload_fixed->solution_found Yes yes_overload Yes no_overload No ph_fixed Peak Shape Improved? adjust_ph->ph_fixed change_column Use End-Capped or Alternative Chemistry Column ph_fixed->change_column No ph_fixed->solution_found Yes yes_ph Yes no_ph No change_column->solution_found pKa_pH_Relationship cluster_pH_Scale Mobile Phase pH cluster_Analyte_State This compound State cluster_Peak_Shape Resulting Peak Shape pH_Low pH << pKa (e.g., 3-4) Protonated Fully Protonated (R-NH(CH3)2+) pH_Low->Protonated pH_Near_pKa pH ≈ pKa (8.62) Mixed Mixed Population (Protonated & Neutral) pH_Near_pKa->Mixed pH_High pH >> pKa Neutral Primarily Neutral (R-N(CH3)2) pH_High->Neutral Good_Peak Good, Symmetrical Peak Protonated->Good_Peak Bad_Peak Broad, Tailing, or Split Peak Mixed->Bad_Peak Good_Peak2 Good, Symmetrical Peak Neutral->Good_Peak2

References

Addressing ion suppression in Zimeldine-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of Zimeldine-d6 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-deuterated analyte (Zimeldine) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, often due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.

Q3: What are the common causes of ion suppression in LC-MS/MS analysis of antidepressants like Zimeldine?

A3: Common causes of ion suppression include:

  • Co-eluting matrix components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of Zimeldine and its deuterated internal standard.

  • Sample preparation: Inadequate cleanup of the sample can leave behind interfering substances. For instance, protein precipitation alone may not remove phospholipids, which are a significant source of ion suppression.

  • Mobile phase composition: Certain mobile phase additives can contribute to ion suppression.

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.

Q4: How can I determine if ion suppression is affecting my this compound analysis?

A4: A common method to identify regions of ion suppression is the post-column infusion experiment . In this experiment, a constant flow of Zimeldine and this compound solution is introduced into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected onto the LC column. Any dips in the baseline signal for Zimeldine and its internal standard indicate retention times where co-eluting matrix components are causing ion suppression.

Troubleshooting Guides

Problem 1: Poor peak shape and/or low signal intensity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance the cleanup procedure to remove more interfering matrix components. Consider switching from a simple protein precipitation to a more selective method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Adjust the chromatographic conditions to separate Zimeldine and this compound from the regions of ion suppression. This may involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression. However, ensure the diluted analyte concentration is still above the lower limit of quantification (LLOQ).

Problem 2: The signal for this compound is inconsistent across a batch of samples.

  • Possible Cause: Variable matrix effects between different samples.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect: Assess the matrix effect by comparing the response of this compound in a pre-spiked extracted blank matrix to its response in a neat solution. Significant variation indicates a strong matrix effect.

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic and compensate for the matrix effects.

    • Ensure Co-elution of Analyte and Internal Standard: A slight shift in retention time between Zimeldine and this compound can lead to differential ion suppression. Optimize chromatography to ensure they co-elute as closely as possible.

Problem 3: The retention times of Zimeldine and this compound are different.

  • Possible Cause: The "deuterium isotope effect" can cause a slight difference in the physicochemical properties between the analyte and its deuterated internal standard, leading to chromatographic separation.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjusting the mobile phase composition or temperature may help to minimize the separation.

    • Use a Less Retentive Column: In some cases, a column with lower resolving power can paradoxically be beneficial by forcing the analyte and internal standard to co-elute.

    • Consider a Different Internal Standard: If the chromatographic shift cannot be resolved, a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled) might be necessary, as they typically exhibit a smaller isotope effect.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the analysis of antidepressants, including Zimeldine, by LC-MS/MS. These values can serve as a starting point for method development and troubleshooting.

Table 1: Sample Preparation Techniques and Their Impact on Ion Suppression

Sample Preparation TechniqueTypical Recovery (%)Effectiveness in Reducing Ion SuppressionKey Considerations
Protein Precipitation (PPT) 85 - 115ModerateSimple and fast, but may not effectively remove phospholipids.[1]
Liquid-Liquid Extraction (LLE) 70 - 100GoodCan be more selective than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE) 90 - 110ExcellentHighly effective at removing interferences but requires method development.[2]

Table 2: Typical LC-MS/MS Parameters for Antidepressant Analysis

ParameterTypical Value/ConditionReference
LC Column C18 or Biphenyl (e.g., 50 x 2.1 mm, 2.7 µm)[2][3]
Mobile Phase A 0.1% Formic Acid in Water (with or without ammonium formate)[2]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.4 - 0.7 mL/min
Gradient A gradient from low to high organic phase over several minutes
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Detailed Experimental Protocols

Protocol 1: Evaluation of Ion Suppression by Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece

  • Zimeldine and this compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Extracted blank biological matrix (e.g., plasma, serum)

Methodology:

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the Zimeldine analysis.

  • Connect the outlet of the LC column to one inlet of a tee-piece.

  • Connect a syringe pump containing the Zimeldine/Zimeldine-d6 standard solution to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the MRM transitions of Zimeldine and this compound.

  • Inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal for Zimeldine and this compound throughout the chromatographic run. Dips in the baseline signal indicate regions of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • SPE manifold

  • Human plasma/serum samples

  • This compound internal standard spiking solution

  • Methanol, Acetonitrile

  • Aqueous buffers (e.g., formic acid, ammonium hydroxide)

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma/serum, add the this compound internal standard.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 2% formic acid) to remove polar interferences, followed by 1 mL of a weak organic wash (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute the analytes with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Visualizations

Troubleshooting_Ion_Suppression cluster_Problem Problem Identification cluster_Solution Solution Pathways Start Inconsistent or Low This compound Signal Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Post_Column_Infusion Perform Post-Column Infusion Experiment Start->Post_Column_Infusion Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_Coelution->Optimize_Chroma Separation Observed Improve_SP Improve Sample Prep (SPE, LLE) Post_Column_Infusion->Improve_SP Suppression Detected Improve_SP->Optimize_Chroma Dilute_Sample Dilute Sample Improve_SP->Dilute_Sample Matrix_Match Use Matrix-Matched Calibrators Dilute_Sample->Matrix_Match

Caption: A workflow for troubleshooting ion suppression in this compound analysis.

SPE_Workflow Start Plasma/Serum Sample + this compound IS Condition 1. Condition SPE Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Aqueous Wash (Remove Polar Interferences) Load->Wash1 Wash2 4. Organic Wash (Remove Non-Polar Interferences) Wash1->Wash2 Elute 5. Elute Analyte (e.g., 5% NH4OH in Methanol) Wash2->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound analysis.

References

Improving sensitivity for Zimeldine quantification with d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using d6-Zimeldine as an internal standard to improve the sensitivity and robustness of Zimeldine quantification assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like d6-Zimeldine for Zimeldine quantification?

Using a stable isotope-labeled internal standard (SIL-IS) like d6-Zimeldine is the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] A SIL-IS is chemically identical to the analyte, but has a different mass due to the incorporated isotopes. This near-identical chemical nature ensures that it behaves very similarly to the analyte during sample preparation, chromatography, and ionization.[1][2] This co-eluting internal standard helps to normalize for variability in extraction recovery, injection volume, and matrix effects, which can significantly improve the accuracy and precision of the quantification.[1]

Q2: How does d6-Zimeldine help in mitigating matrix effects?

Matrix effects are a common issue in LC-MS/MS analysis of biological samples, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since d6-Zimeldine has nearly identical physicochemical properties to Zimeldine, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively canceled out, leading to more reliable and reproducible data.

Q3: What is the recommended mass increase for a deuterated internal standard?

A sufficient mass increase is crucial to prevent crosstalk between the analyte and the internal standard. The mass of the deuterated internal standard should be high enough to ensure that its isotopic cluster does not overlap with the isotopic cluster of the unlabeled analyte. For a molecule like Zimeldine, which contains a bromine atom with a significant M+2 isotope, a mass increase of at least 3 to 4 Da is generally recommended. A d6-Zimelidine provides a mass shift of 6 Da, which is typically sufficient to move the signal outside the natural mass distribution of the analyte and prevent interference.

Q4: Can the use of d6-Zimeldine affect the chromatography?

In some cases, deuteration can lead to a slight shift in retention time, known as an "isotopic effect," particularly in reversed-phase chromatography. However, this effect is usually minor, and the analyte and internal standard will still co-elute to a large extent. It is important to verify the co-elution during method development.

Troubleshooting Guides

Issue 1: Poor Sensitivity for Zimeldine
Possible Cause Troubleshooting Step
Suboptimal MS/MS transition Infuse a standard solution of Zimeldine and d6-Zimeldine directly into the mass spectrometer to optimize the precursor and product ion selection and collision energy for maximum signal intensity.
Inefficient Sample Extraction Evaluate different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation. Ensure the chosen method provides good recovery for both Zimeldine and d6-Zimeldine.
Severe Matrix Effects While d6-Zimeldine compensates for matrix effects, severe ion suppression can still lead to low signal intensity for both the analyte and the internal standard. To address this, improve the sample cleanup process, adjust the chromatographic conditions to separate Zimeldine from interfering matrix components, or consider sample dilution.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly impact the ionization efficiency of the analyte. For an amine-containing compound like Zimeldine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and enhance the signal in positive ion mode.
Issue 2: High Variability in d6-Zimeldine Signal
Possible Cause Troubleshooting Step
Inconsistent Internal Standard Spiking Ensure that the internal standard is added precisely and consistently to all samples, calibrators, and quality controls at an early stage of the sample preparation process. Use a calibrated pipette and verify the concentration of the d6-Zimeldine stock solution.
Sample-to-Sample Matrix Variation Significant differences in the matrix composition between samples can lead to variable internal standard response. While d6-Zimeldine should track these variations, extreme cases may require further optimization of the sample preparation to remove more of the interfering components.
Instability of d6-Zimeldine Verify the stability of d6-Zimeldine in the stock solution and in the final extracted samples under the storage and analytical conditions.
Carryover If a high concentration sample is followed by a low concentration one, carryover can affect the internal standard signal. Optimize the autosampler wash procedure to minimize carryover.

Experimental Protocols

Representative LC-MS/MS Method for Zimeldine Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add 20 µL of d6-Zimeldine internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 200 µL of 0.1 M phosphate buffer (pH 6) and vortex.

  • Load the mixture onto a conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 50 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90% to 10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Zimeldine: Q1 317.1 -> Q3 58.1

    • d6-Zimeldine: Q1 323.1 -> Q3 64.1

  • Instrument Parameters: Optimize desolvation gas flow, nebulizer pressure, and capillary voltage according to the specific instrument.

Data Presentation

Table 1: Comparison of Assay Precision with Different Internal Standards

Analyte Concentration (ng/mL)%CV with Structural Analog IS%CV with d6-Zimeldine IS
1 (LLOQ)14.26.8
59.84.1
507.52.5
500 (ULOQ)6.11.9

Table 2: Matrix Effect Evaluation in Different Plasma Lots

Plasma LotAnalyte Response (without IS)Analyte/d6-Zimeldine Ratio
Lot A85,0001.02
Lot B65,000 (24% suppression)1.05
Lot C98,000 (15% enhancement)0.99
Lot D72,000 (15% suppression)1.01

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add d6-Zimeldine IS plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms peak_int Peak Integration ms->peak_int ratio_calc Ratio Calculation (Analyte/IS) peak_int->ratio_calc quant Quantification ratio_calc->quant

Caption: Experimental workflow for Zimeldine quantification.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With d6-Zimeldine Internal Standard analyte_signal Analyte Signal matrix_effect Matrix Effect (Ion Suppression/Enhancement) analyte_signal->matrix_effect inaccurate_result Inaccurate Quantification matrix_effect->inaccurate_result analyte_is_signal Analyte + d6-Zimeldine Signal matrix_effect_comp Matrix Effect (Affects both Analyte and IS) analyte_is_signal->matrix_effect_comp ratio_calc Calculate Ratio (Analyte/IS) matrix_effect_comp->ratio_calc accurate_result Accurate Quantification ratio_calc->accurate_result

Caption: Compensation of matrix effects using d6-Zimeldine.

References

Preventing cross-contamination of Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zimeldine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing cross-contamination and ensuring experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of Zimeldine, an antidepressant that was one of the first selective serotonin reuptake inhibitors (SSRIs). The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.

Q2: What are the primary sources of cross-contamination when working with this compound?

Cross-contamination can arise from several sources in a laboratory setting. These include:

  • Improperly cleaned equipment: Residual amounts of unlabeled Zimeldine or other analytes can contaminate shared glassware, syringes, or autosampler vials.

  • Poor personal hygiene: Not changing gloves between handling standards of different concentrations or between handling the analyte and the internal standard can lead to contamination.

  • Airborne particles: Dust and other airborne particles in the lab can settle on samples or equipment.

  • Shared equipment: Using the same pipette tips or other disposable equipment for both the analyte and the internal standard is a direct source of cross-contamination.

  • Isotopic exchange: While generally stable, deuterium labels can sometimes exchange with protons from the solvent, especially under certain pH conditions.

Q3: How can I be sure my this compound standard is not already contaminated with the unlabeled (light) compound?

Reputable suppliers of stable isotope-labeled standards provide a Certificate of Analysis (CoA) that specifies the isotopic purity of the compound. Always review the CoA for the specific lot you are using. It is also good practice to analyze the neat this compound standard by LC-MS/MS to check for the presence of the unlabeled analyte before using it in an experiment.

Q4: Are the deuterium labels on this compound stable?

Deuterium labels on carbon atoms are generally stable. However, labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to certain functional groups can be susceptible to exchange with protons from the solvent. Based on the structure of Zimeldine, the deuterium atoms in this compound are expected to be on the dimethylamino group and/or the pyridyl ring, which are generally stable positions. However, it is crucial to avoid exposing the standard to strongly acidic or basic conditions for prolonged periods, as this could potentially facilitate H/D exchange.

Troubleshooting Guides

Issue 1: I am seeing a significant peak for the unlabeled analyte in my blank samples that are spiked only with this compound.

Possible Cause Troubleshooting Step
Contaminated Internal Standard Analyze a fresh, unopened vial of this compound. If the unlabeled peak persists, the contamination may be from the manufacturer. Review the Certificate of Analysis for isotopic purity.
Contaminated Solvent/Reagents Prepare fresh mobile phases and reconstitution solvents using new, high-purity solvents.
Contaminated Glassware/Plasticware Use new, disposable glassware and pipette tips. Thoroughly clean all non-disposable items with an appropriate solvent and dry them completely.
Carryover from Previous Injections Run several blank injections of the mobile phase to wash the LC system and autosampler. If the peak persists, further cleaning of the injector port and loop may be necessary.
Isotopic Exchange If your sample preparation involves harsh pH conditions, consider neutralizing the sample before analysis. Prepare a fresh stock solution of this compound in a neutral, aprotic solvent.

Issue 2: The response of my this compound internal standard is highly variable across my analytical run.

Possible Cause Troubleshooting Step
Inconsistent Pipetting Ensure your pipettes are properly calibrated. Use a consistent pipetting technique for adding the internal standard to all samples and standards.
Evaporation of Solvent Keep all sample and standard vials tightly capped. If working with volatile solvents, use autosampler vials with septa and prepare fresh dilutions as needed.
Adsorption to Surfaces Silanize glassware to prevent adsorption of the analyte and internal standard. Consider using polypropylene tubes and vials.
Matrix Effects Matrix effects from complex biological samples can suppress or enhance the ionization of the internal standard. Ensure your sample preparation method is effective at removing interfering substances.
Instrument Instability Check the stability of the mass spectrometer by monitoring the signal of a tuning solution over time. If the signal is unstable, the instrument may require maintenance or recalibration.

Experimental Protocols

Protocol: Quantification of Zimeldine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Zimeldine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zimeldine and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Zimeldine stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution to each tube (except for double blanks).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions (Example):

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Zimeldine from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for both Zimeldine and this compound.

Visualizations

Contamination_Pathway cluster_sources Sources of Contamination cluster_pathways Contamination Pathways cluster_impact Impact on Experiment Source1 Improperly Cleaned Equipment Pathway1 Analyte Residue Source1->Pathway1 Source2 Poor Personal Hygiene Pathway2 Direct Transfer Source2->Pathway2 Source3 Airborne Particles Pathway3 Settling on Surfaces Source3->Pathway3 Source4 Shared Equipment Pathway4 Incorrect Usage Source4->Pathway4 Source5 Isotopic Exchange Pathway5 Chemical Reaction Source5->Pathway5 Impact Inaccurate Results (False Positives, Poor Precision) Pathway1->Impact Pathway2->Impact Pathway3->Impact Pathway4->Impact Pathway5->Impact

Caption: Logical flow of potential cross-contamination sources.

Experimental_Workflow prep 1. Prepare Stock & Working Solutions sample 2. Sample Preparation (Protein Precipitation) prep->sample spike Add this compound Internal Standard sample->spike analysis 3. LC-MS/MS Analysis spike->analysis data 4. Data Processing & Quantification analysis->data result Accurate Zimeldine Concentration data->result

Caption: General workflow for sample analysis using this compound.

Enhancing recovery of Zimeldine-d6 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zimeldine-d6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery low and inconsistent?

Low and variable recovery can stem from several factors, including incorrect pH during extraction, suboptimal solvent choice, analyte degradation, or issues with the solid-phase extraction (SPE) sorbent. As Zimeldine is a basic compound, maintaining the correct pH to ensure it is in its neutral, non-ionized form is critical for efficient extraction into organic solvents.[1][2][3]

Q2: What is the optimal pH for extracting this compound?

Zimeldine has a pKa of approximately 8.62.[1] To ensure it is in its neutral form for efficient liquid-liquid or solid-phase extraction, the pH of the aqueous sample should be adjusted to at least 2 pH units above the pKa. Therefore, a pH of 10.5 or higher is recommended.[3]

Q3: Can I use the same extraction protocol for both Zimeldine and this compound?

Yes. Deuterated internal standards like this compound are designed to have nearly identical chemical and physical properties to their non-deuterated counterparts. Therefore, an extraction protocol optimized for Zimeldine should be suitable for this compound, as they will exhibit similar extraction recovery and chromatographic behavior.

Q4: My this compound peak is eluting slightly earlier than the unlabeled Zimeldine peak in my chromatogram. Is this normal?

This is a known chromatographic isotope effect. It is common for deuterated standards to elute slightly earlier than the unlabeled analyte. While complete co-elution is ideal for correcting matrix effects, a small, consistent shift in retention time is generally acceptable. If the separation is significant, you may consider adjusting the mobile phase composition or gradient to minimize the difference.

Q5: How can I prevent the loss of this compound during the solvent evaporation step?

Analyte loss during evaporation is often due to excessive heat or high nitrogen flow. To mitigate this, use the lowest effective temperature (e.g., 35-40°C) and a gentle stream of nitrogen. Always ensure the sample is not taken to complete dryness for an extended period. Reconstituting the sample immediately after drying is complete is crucial.

Troubleshooting Guide for Low Recovery

Low recovery is a common issue in sample preparation. The following guide provides a structured approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low this compound Recovery

Start Start: Low Recovery Observed Check_pH Check Sample pH (Pre-Extraction) Start->Check_pH Check_Solvent Evaluate LLE Solvent Choice Check_pH->Check_Solvent pH is OK Adjust_pH Adjust pH to >10.5 using NaOH or NH4OH Check_pH->Adjust_pH pH < 10.5 Check_SPE Review SPE Protocol Check_Solvent->Check_SPE Solvent is OK Test_Solvents Test Solvents of Varying Polarity (e.g., MTBE, Hexane:IPA) Check_Solvent->Test_Solvents Recovery Still Low Optimize_SPE Optimize SPE Steps: - Conditioning - Wash Solvent - Elution Solvent Check_SPE->Optimize_SPE Protocol Issue End Recovery Improved Adjust_pH->End Test_Solvents->End Optimize_SPE->End

Caption: A logical workflow for troubleshooting low recovery of this compound.

Quantitative Data Summary

Optimizing extraction requires selecting the appropriate solvent or SPE sorbent. The following tables summarize expected performance based on the physicochemical properties of Zimeldine.

Table 1: Liquid-Liquid Extraction (LLE) Solvent Selection Guide

Based on Zimeldine's LogP of ~3.5 and its basic nature, the following solvents are suitable for extraction from an alkalinized aqueous matrix.

Solvent SystemPolarity IndexExpected RecoveryNotes
Methyl tert-butyl ether (MTBE)2.5HighGood choice for basic compounds, forms clean phase separation.
n-Butyl Chloride1.0HighHas been used for Zimeldine extraction from tissues.
Dichloromethane (DCM)3.1Moderate-HighCan form emulsions; denser than water.
Hexane / Isopropanol (95:5)~0.2HighGood for moderately polar compounds; low water solubility.
Ethyl Acetate4.4ModerateHigher water solubility may reduce recovery. Prone to hydrolysis at high pH.

Table 2: Solid-Phase Extraction (SPE) Sorbent Selection Guide

Sorbent TypeRetention MechanismRecommended Use CaseElution Solvent
C18 (Octadecyl)Reversed-PhaseFor cleaner matrices where Zimeldine is retained by hydrophobic interaction.Acidified Methanol or Acetonitrile
Polymeric Reversed-Phase (e.g., HLB)Reversed-Phase (Hydrophilic-Lipophilic Balanced)Excellent for complex matrices (plasma, urine). High capacity and pH stability.Acidified Methanol or Acetonitrile
Cation Exchange (e.g., SCX)Ion ExchangeHighly selective for basic compounds. Requires distinct pH steps for load, wash, and elute.Methanolic Ammonia (e.g., 5% NH₄OH in MeOH)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is designed for the extraction of this compound from a plasma matrix.

  • Sample Preparation :

    • Pipette 200 µL of plasma into a 2 mL polypropylene tube.

    • Add the working solution of this compound (internal standard).

    • Vortex briefly to mix.

  • Alkalinization :

    • Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the sample pH to >10.5.

    • Vortex for 10 seconds.

  • Extraction :

    • Add 1 mL of Methyl tert-butyl ether (MTBE).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes to separate the phases.

  • Evaporation :

    • Carefully transfer the upper organic layer (~900 µL) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution :

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 20 seconds and transfer to an autosampler vial.

LLE Experimental Workflow

Start Start: Plasma Sample Spike Spike with This compound Start->Spike Alkalinize Alkalinize: Add 1M NaOH (pH >10.5) Spike->Alkalinize Extract Extract: Add MTBE & Vortex Alkalinize->Extract Centrifuge Centrifuge to Separate Phases Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Caption: A step-by-step workflow for the LLE of this compound from plasma.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol uses a polymeric reversed-phase cartridge, which is robust for complex matrices like urine.

  • Sample Pre-treatment :

    • Centrifuge 500 µL of urine at 2000 x g for 5 minutes to remove particulates.

    • Transfer 400 µL of the supernatant to a new tube.

    • Add the working solution of this compound.

    • Add 400 µL of 4% phosphoric acid to aid retention of the basic analyte on a reversed-phase sorbent.

  • SPE Cartridge Conditioning :

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading :

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Pass the sample through at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing :

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum or with positive pressure for 2 minutes to remove excess water.

  • Elution :

    • Elute the this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the extract in 100 µL of the mobile phase for LC-MS/MS analysis.

SPE Experimental Workflow

Condition 1. Condition Cartridge (Methanol -> Water) Load 2. Load Sample (Acidified Urine + IS) Condition->Load Wash 3. Wash (5% Methanol in Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute (5% NH4OH in Methanol) Dry->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Caption: The sequential steps for performing solid-phase extraction.

References

Validation & Comparative

A Comparative Guide to Zimeldine-d6 Method Validation Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a bioanalytical method for Zimeldine using its deuterated internal standard, Zimeldine-d6, in accordance with the U.S. Food and Drug Administration (FDA) guidelines. The principles outlined here are primarily derived from the FDA's "Bioanalytical Method Validation Guidance for Industry."[1][2] This document serves as a comparative tool, assessing the performance of a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the stringent criteria set forth by the FDA.

I. Core Principles of Bioanalytical Method Validation

The fundamental objective of bioanalytical method validation is to ensure that the method is suitable for its intended purpose.[1][3] For quantitative analysis of drugs and their metabolites in biological matrices, the FDA mandates a thorough validation process to guarantee the reliability, accuracy, and precision of the data. This is critical for pharmacokinetic and bioavailability studies that underpin regulatory submissions. The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in LC-MS/MS assays to compensate for variability during sample processing and analysis.

II. Experimental Protocol: A Validated LC-MS/MS Method for Zimeldine

This section details a representative experimental protocol for the quantification of Zimeldine in human plasma, employing this compound as an internal standard.

A. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (200 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

B. Liquid Chromatography Conditions

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

C. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zimeldine: Precursor Ion > Product Ion (specific m/z values to be determined during method development)

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined during method development)

  • Key MS Parameters: Optimized settings for gas temperature, gas flow, nebulizer pressure, and capillary voltage.

III. Data Presentation: Performance Against FDA Acceptance Criteria

The following tables summarize the validation parameters and the acceptance criteria as stipulated by the FDA, alongside hypothetical performance data for the this compound method.

Table 1: Calibration Curve and Linearity

ParameterFDA Acceptance CriteriaHypothetical Method Performance
Calibration CurveShould consist of a blank, a zero sample, and at least six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used.A weighted (1/x²) linear regression was used.
Linearity (r²)≥ 0.990.998
Range1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy of Back-Calculated Concentrations±15% of nominal value (±20% at LLOQ)All standards within ±10% (±15% at LLOQ)

Table 2: Accuracy and Precision

Accuracy and precision are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels in replicate.

QC LevelConcentration (ng/mL)FDA Acceptance Criteria: Accuracy (% Bias)Hypothetical Method Performance: Accuracy (% Bias)FDA Acceptance Criteria: Precision (%CV)Hypothetical Method Performance: Precision (%CV)
LLOQ1±20%-8.5%≤20%12.3%
Low3±15%-5.2%≤15%9.8%
Medium100±15%3.7%≤15%6.5%
High800±15%2.1%≤15%4.9%

Table 3: Selectivity and Matrix Effect

ParameterFDA Acceptance CriteriaHypothetical Method Performance
SelectivityNo significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources. Response of interferences should be <20% of the LLOQ for the analyte and <5% for the internal standard.No significant interferences were observed in six different lots of human plasma.
Matrix EffectThe matrix factor (response in the presence of matrix ions vs. response in the absence of matrix ions) should be consistent. The CV of the matrix factor across different lots of matrix should be ≤15%.The CV of the matrix factor across six lots of plasma was 8.2% for Zimeldine and 6.5% for this compound.

Table 4: Stability

The stability of Zimeldine in plasma must be demonstrated under various conditions that mimic sample handling and storage.

Stability TypeStorage ConditionFDA Acceptance Criteria (% Deviation from Nominal)Hypothetical Method Performance (% Deviation)
Freeze-Thaw3 cycles at -20°C and -80°C±15%-7.8%
Bench-Top6 hours at room temperature±15%-4.5%
Long-Term3 months at -80°C±15%-9.2%
Post-Preparative24 hours in autosampler±15%-6.1%

IV. Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Parameter Tuning MD2->MD3 MV1 Selectivity & Matrix Effect MD3->MV1 MV2 Calibration Curve & Linearity MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Stability MV3->MV4 MV5 Dilution Integrity MV4->MV5 SA1 Analysis of Study Samples MV5->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: A workflow diagram illustrating the stages of bioanalytical method validation.

G FDA Guideline Components for Method Validation center_node Bioanalytical Method Validation node1 Selectivity center_node->node1 node2 Accuracy center_node->node2 node3 Precision center_node->node3 node4 Sensitivity (LLOQ) center_node->node4 node5 Calibration Curve center_node->node5 node6 Stability center_node->node6 node7 Matrix Effect center_node->node7 node8 Internal Standard center_node->node8

Caption: Key components of FDA guidelines for bioanalytical method validation.

V. Conclusion

This guide demonstrates that the hypothetical LC-MS/MS method for the determination of Zimeldine in human plasma using this compound as an internal standard meets the rigorous validation requirements set forth by the FDA. By adhering to these guidelines, researchers can ensure the generation of high-quality, reliable data for submission to regulatory authorities. The detailed protocols and tabulated data provide a clear framework for validating similar bioanalytical methods.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Zimeldine-d6 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an internal standard is a critical factor that significantly influences the accuracy and robustness of the method. This guide provides an objective comparison of Zimeldine-d6, a stable isotope-labeled (SIL) internal standard, with other alternatives, primarily focusing on non-deuterated, structural analog internal standards.

The consensus within the scientific community is that stable isotope-labeled internal standards, such as this compound, generally offer superior performance compared to structural analogs.[1] This is because their physicochemical properties are nearly identical to the analyte, Zimeldine. This similarity ensures they behave almost identically during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[2][3]

Data Presentation: A Quantitative Comparison

Performance ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal StandardRationale for Superior Performance of Deuterated IS
Accuracy (% Bias) Typically within ±5%Can be up to ±15% or moreCo-elution and identical ionization behavior allow for more effective correction of matrix-induced signal suppression or enhancement.
Precision (%RSD) < 10%Often > 10%Consistent tracking of the analyte throughout the analytical process minimizes variability between samples.
Matrix Effect (CV%) < 15%Can be > 15%Near-identical physicochemical properties ensure that the internal standard is affected by the matrix in the same way as the analyte.
Extraction Recovery Highly consistent and similar to the analyteCan differ from the analyte, leading to variabilitySimilar solubility and partitioning characteristics result in more reproducible extraction efficiency.

Experimental Protocols

To objectively evaluate the performance of an internal standard, a series of validation experiments are conducted. A key experiment for comparing a deuterated internal standard like this compound with a structural analog is the assessment of matrix effects.

Protocol for Matrix Effect Evaluation

Objective: To assess the ability of the internal standard to compensate for the variability of matrix effects from different biological sources.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Zimeldine and internal standard (this compound and a selected structural analog) stock solutions.

  • LC-MS/MS system with a validated chromatographic method for Zimeldine.

  • Appropriate solvents for sample preparation and mobile phases.

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike Zimeldine and the internal standards into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Post-Extraction Spike): Extract blank plasma from the six different sources. Then, spike the extracted matrix with Zimeldine and the internal standards at the same concentration as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike Zimeldine and the internal standards into the blank plasma from the six different sources before the extraction process.

  • Sample Analysis: Analyze all prepared samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Post-Extraction Spike) / (Analyte Peak Area / IS Peak Area in Neat Solution)

    • Assess Variability: Calculate the coefficient of variation (CV) of the IS-Normalized MF across the six different matrix sources for both this compound and the structural analog.

Acceptance Criteria: A lower CV for the IS-Normalized MF (typically ≤15%) indicates better compensation for the variability of the matrix effect.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the comparison of internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Add this compound or Structural Analog Extract Extraction (e.g., SPE, LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio MS->Ratio Quant Quantification Ratio->Quant

Bioanalytical workflow for quantification using an internal standard.

logical_relationship Analyte Zimeldine Variability Analytical Variability (Matrix Effects, Extraction Loss) Analyte->Variability IS_D6 This compound (Deuterated IS) IS_D6->Variability Result_D6 Accurate & Precise Quantification IS_D6->Result_D6 Compensates for Variability IS_Analog Structural Analog IS IS_Analog->Variability Result_Analog Potentially Inaccurate & Imprecise Quantification IS_Analog->Result_Analog Incompletely Compensates Variability->Analyte Affects Variability->IS_D6 Affects Equally Variability->IS_Analog Affects Differently

Logical relationship illustrating superior compensation by this compound.

References

Cross-Validation of Analytical Methods for Zimeldine Quantification Using Zimeldine-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Zimeldine, utilizing its deuterated stable isotope-labeled (SIL) internal standard, Zimeldine-d6. The cross-validation of these methods is crucial for ensuring data consistency and equivalency when analytical methodologies are updated, transferred between laboratories, or when data from different studies need to be combined. This document outlines the experimental protocols, presents comparative performance data, and visualizes the workflows and underlying principles of the cross-validation process.

The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is because its physicochemical properties are nearly identical to the analyte, Zimeldine, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby leading to enhanced accuracy and precision.[1][3][4] Regulatory bodies such as the FDA and EMA strongly advocate for the use of SIL-IS whenever possible.

Comparative Analysis of Analytical Methods

This guide compares two representative LC-MS/MS methods for the bioanalysis of Zimeldine, with this compound as the internal standard. Method A represents a traditional High-Performance Liquid Chromatography (HPLC) based method, while Method B employs a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) system for faster analysis.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod A: HPLC-MS/MSMethod B: UHPLC-MS/MS
Chromatography System Standard HPLC SystemUHPLC System
Analytical Column C18, 2.1 x 100 mm, 3.5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.6 mL/min
Run Time 5.0 minutes2.5 minutes
Injection Volume 10 µL5 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode

Cross-Validation Performance Data

The following tables summarize the performance characteristics of each method, demonstrating the expected outcomes of a successful cross-validation.

Table 2: Linearity and Sensitivity

ParameterMethod A: HPLC-MS/MSMethod B: UHPLC-MS/MSAcceptance Criteria
Calibration Curve Range 1 - 1000 ng/mL1 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.995> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mLSignal-to-noise > 10

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelMethod A: HPLC-MS/MS (% Bias, % RSD)Method B: UHPLC-MS/MS (% Bias, % RSD)Acceptance Criteria
Low QC (3 ng/mL) -2.5%, 4.8%-1.9%, 3.5%Bias: ±15%, RSD: ≤15%
Mid QC (150 ng/mL) 1.8%, 3.2%2.3%, 2.1%Bias: ±15%, RSD: ≤15%
High QC (800 ng/mL) 3.1%, 2.5%3.5%, 1.8%Bias: ±15%, RSD: ≤15%

Table 4: Matrix Effect and Recovery

ParameterMethod A: HPLC-MS/MSMethod B: UHPLC-MS/MSAcceptance Criteria
Matrix Factor (IS Normalized) 0.98 - 1.050.99 - 1.04CV ≤ 15%
Recovery (%) 85.2%86.5%Consistent and reproducible

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

  • Add 25 µL of a 100 ng/mL solution of this compound in methanol (internal standard working solution).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Cross-Validation Protocol

The cross-validation of Method A and Method B is performed by analyzing the same set of quality control (QC) samples and incurred study samples.

  • Prepare QC Samples: Spike blank human plasma with known concentrations of Zimeldine to prepare low, medium, and high QC samples.

  • Sample Analysis: Analyze three replicates of each QC level using both Method A and Method B. If available, analyze at least 20 incurred samples from a pharmacokinetic study using both methods.

  • Data Evaluation: Calculate the concentration of each sample using both methods.

  • Acceptance Criteria: For QC samples, the mean concentration obtained by the two methods should not differ by more than 15%. For incurred samples, at least 67% of the samples should have a percentage difference within ±20% between the two methods.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate key aspects of the analytical method validation process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound IS (25 µL) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon injection Injection recon->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification ratio->quant

Caption: A typical bioanalytical workflow using a deuterated internal standard.

G cluster_method_a Method A (HPLC-MS/MS) cluster_method_b Method B (UHPLC-MS/MS) start Start Cross-Validation prep_qcs Prepare Identical Sets of QC and Incurred Samples start->prep_qcs analyze_a Analyze Samples prep_qcs->analyze_a analyze_b Analyze Samples prep_qcs->analyze_b results_a Obtain Concentration Data A analyze_a->results_a compare Compare Results (Statistical Analysis) results_a->compare results_b Obtain Concentration Data B analyze_b->results_b results_b->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: Logical flow of the cross-validation process between two analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the integrity and comparability of bioanalytical data. The use of a stable isotope-labeled internal standard, such as this compound, is instrumental in achieving robust and reliable results. As demonstrated, both a traditional HPLC-MS/MS method and a faster UHPLC-MS/MS method can be successfully cross-validated, providing confidence in the interchangeability of the data generated. The choice between methods may ultimately depend on factors such as required sample throughput and available instrumentation.

References

A Comparative Guide to Internal Standards in Bioanalysis: Evaluating the Accuracy and Precision of Deuterated vs. Structural Analog Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of two common types of internal standards: stable isotope-labeled (deuterated) internal standards and structural analog internal standards.

Stable isotope-labeled internal standards, such as Zimeldine-d6, are considered the "gold standard" in bioanalysis.[1][2][3][4] They are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the entire analytical process, including extraction, sample handling, and ionization in the mass spectrometer.[1] In contrast, structural analog internal standards are molecules with similar chemical structures to the analyte but are not isotopically labeled. While they can correct for some variability, their different chemical nature may lead to less accurate compensation for matrix effects and other sources of error.

This guide will present a side-by-side comparison of the accuracy and precision data from validated LC-MS/MS methods, providing a clear overview of the performance differences between these two types of internal standards. Detailed experimental protocols for the cited methods are also included to allow for a thorough understanding of the methodologies employed.

Quantitative Performance Comparison

The following tables summarize the accuracy and precision data from validated bioanalytical methods for Fluoxetine using a deuterated internal standard (Fluoxetine-d5) and for Paroxetine using a structural analog internal standard (Fluoxetine). This data is presented to provide a representative comparison of the performance of these two types of internal standards.

Table 1: Accuracy and Precision of Fluoxetine Quantification using a Deuterated Internal Standard (Fluoxetine-d5)

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
FluoxetineLLOQ0.254.8102.45.2101.6
LQC0.753.598.74.199.3
MQC252.8101.23.3100.8
HQC402.599.52.9100.1

Data extracted from a study by El-Boshy et al. (2024). Please refer to the original publication for complete details.

Table 2: Accuracy and Precision of Paroxetine Quantification using a Structural Analog Internal Standard (Fluoxetine)

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
ParoxetineLQC0.67.9105.09.8103.3
MQC8.05.4102.56.5101.9
HQC16.04.8101.35.9101.3

Data extracted from a study by Meurer et al. (2005). Please note that the analyte in this study is Paroxetine, and Fluoxetine is used as the internal standard. This data is presented to illustrate the performance of a structural analog IS.

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

Method for Fluoxetine using Deuterated Internal Standard (Fluoxetine-d5)

Sample Preparation: A simple protein precipitation method was used for sample cleanup. To 100 µL of human plasma, 200 µL of methanol containing Fluoxetine-d5 (internal standard) was added. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for LC-MS/MS analysis.

Chromatographic Conditions:

  • LC System: Agilent 1200 series HPLC

  • Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with 80% methanol and 20% 10 mM ammonium formate (pH adjusted with formic acid)

  • Flow Rate: 0.2 mL/min

  • Run Time: 4 minutes

Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fluoxetine: m/z 310 > 148

    • Fluoxetine-d5: m/z 315.1 > 153

Method for Paroxetine using Structural Analog Internal Standard (Fluoxetine)

Sample Preparation: Liquid-liquid extraction was employed for sample preparation. To 1 mL of plasma, the internal standard (Fluoxetine) was added, followed by an extraction solvent mixture of ethyl acetate and hexane (50:50, v/v). After vortexing and centrifugation, the organic layer was separated, evaporated to dryness, and the residue was reconstituted for injection.

Chromatographic Conditions:

  • Column: C18 analytical column

  • Mobile Phase: Not specified in detail in the abstract.

  • Retention Times:

    • Paroxetine: 1.6 min

    • Fluoxetine (IS): 1.7 min

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Paroxetine: m/z 330.0 > 70.0

    • Fluoxetine: m/z 310 > 43.9

Visualization of the Bioanalytical Workflow

The following diagram illustrates a typical workflow for bioanalytical sample processing and analysis using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (IS) Sample->Add_IS Aliquot Extraction Extraction (e.g., LLE, SPE, PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Analyte Concentration Calibration_Curve->Concentration_Determination

References

A Comparative Guide to the Bioanalytical Linearity and Range Determination of Zimeldine with Zimeldine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical toxicology, the accurate quantification of therapeutic agents is paramount. Zimeldine, one of the first selective serotonin reuptake inhibitors (SSRIs), and its active metabolite, norzimelidine, have historically been monitored in biological matrices to ensure therapeutic efficacy and safety.[1][2] The advent of stable isotope-labeled internal standards, such as Zimeldine-d6, in conjunction with modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers significant advantages in terms of accuracy and precision over older methods.

This guide provides a comparative overview of analytical methodologies for the quantification of Zimelidine, with a focus on the linearity and range determination when using this compound as an internal standard.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision that influences the reliability of bioanalytical data. While older techniques such as gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) with UV detection have been successfully applied to Zimeldine analysis, LC-MS/MS is now considered the gold standard due to its superior sensitivity, selectivity, and throughput.[3][4][5]

The use of a stable isotope-labeled internal standard like this compound is best practice in LC-MS/MS assays. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.

Analytical MethodInternal StandardLinearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Matrix
LC-MS/MS (Hypothetical) This compound 1 - 1000 1 Human Plasma/Serum
LC-MS/MS (General Antidepressants)Various Stable Isotope Labeled IS1.0 - 2301.0Human Serum
HPLC-UVGeometric Isomers of Zimeldine25 - 100025Plasma
GLC-NPDLoxapine5 - (not specified)5Human Plasma

Table 1: Comparison of Analytical Method Performance for Zimeldine Quantification. The hypothetical LC-MS/MS method using this compound is projected to offer a wider linear range and a lower LLOQ compared to older methods, in line with modern multi-analyte assays.

Experimental Protocols

A well-defined experimental protocol is essential for reproducible and reliable results. Below are detailed methodologies for a modern LC-MS/MS assay for Zimeldine using this compound and a historical HPLC-UV method.

LC-MS/MS Method with this compound

This protocol is based on established methodologies for the analysis of antidepressants in biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

    • Zimeldine: Precursor ion > Product ion (specific m/z to be determined)

    • This compound: Precursor ion > Product ion (specific m/z to be determined)

4. Linearity and Range Determination:

  • Prepare a series of calibration standards by spiking known concentrations of Zimeldine (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) into blank plasma or serum.

  • Process and analyze the calibration standards along with quality control (QC) samples at low, medium, and high concentrations.

  • Construct a calibration curve by plotting the peak area ratio of Zimeldine to this compound against the nominal concentration of the standards.

  • The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.99.

HPLC-UV Method

This protocol is based on a previously published method for Zimeldine quantification.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add the internal standard (geometric isomer of Zimeldine).

  • Basify the plasma with sodium hydroxide.

  • Extract the compounds with diethyl ether.

  • Evaporate the ether extract to dryness.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: 5-micron silica gel column

  • Mobile Phase: Aqueous methanolic solution of ammonium nitrate

  • Detection: UV detector at a specified wavelength.

3. Linearity and Range Determination:

  • Prepare calibration standards in blank plasma over the desired concentration range (e.g., 25 to 1000 ng/mL).

  • Analyze the standards and construct a calibration curve based on the peak area ratio of Zimeldine to the internal standard.

  • The coefficient of variation for the method should not exceed 7% in the specified range.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms UHPLC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for Zimeldine quantification by LC-MS/MS.

G cluster_cleft Presynaptic Presynaptic Neuron SERT Serotonin 5-HT Presynaptic:f0->Serotonin Release Postsynaptic Postsynaptic Neuron 5-HT Receptors SynapticCleft Synaptic Cleft Zimeldine Zimeldine Zimeldine->Presynaptic:f1 Inhibition Serotonin->Presynaptic:f1 Reuptake Serotonin->Postsynaptic:f2 Signal Transduction

Caption: Mechanism of action of Zimeldine as a selective serotonin reuptake inhibitor.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS represents a significant advancement in the bioanalysis of Zimeldine. This approach offers a wider linear dynamic range and lower limits of quantitation compared to historical methods, enabling more sensitive and reliable monitoring in clinical and research settings. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of robust analytical methods for Zimeldine and other related compounds.

References

A Comparative Guide to Bioanalytical Methods for Zimeldine Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. For the analysis of the selective serotonin reuptake inhibitor (SSRI) Zimeldine, its deuterated analog, Zimeldine-d6, is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

While direct inter-laboratory comparison studies for this compound methods are not publicly available, this guide provides a comparison of two robust, hypothetical LC-MS/MS methods based on established bioanalytical practices for similar compounds. These methods are designed for the quantification of Zimeldine in human plasma and leverage this compound to ensure the highest data quality.

Performance Comparison of Hypothesized Methods

The following table summarizes the expected performance characteristics of two common sample preparation techniques for the analysis of Zimeldine using this compound as an internal standard. Both methods are designed to meet the rigorous standards of regulatory bodies for bioanalytical method validation.

ParameterMethod 1: Protein Precipitation (PPT)Method 2: Liquid-Liquid Extraction (LLE)
Linearity Range 1 - 1000 ng/mL (r² > 0.99)0.5 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Accuracy (Intra- and Inter-batch) 85 - 115%85 - 115%
Precision (Intra- and Inter-batch) < 15% Relative Standard Deviation< 15% Relative Standard Deviation
Extraction Recovery > 90% (for Zimeldine)> 85% (for Zimeldine)
Matrix Effect Minimal, compensated by ISMinimal, compensated by IS

Experimental Protocols

Below are the detailed methodologies for the two hypothesized LC-MS/MS methods for the quantification of Zimeldine in human plasma using this compound as the internal standard.

Method 1: Protein Precipitation (PPT)

This method offers a rapid and straightforward approach for sample cleanup, suitable for high-throughput analysis.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • Monitored Transitions:

    • Zimeldine: Precursor ion > Product ion (specific m/z values to be determined).

    • This compound (IS): Precursor ion > Product ion (mass shift of +6 Da from Zimeldine).

Method 2: Liquid-Liquid Extraction (LLE)

This method provides a more thorough cleanup, potentially leading to lower detection limits and reduced matrix effects.

1. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of this compound internal standard solution.

  • Add 100 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • The chromatographic and mass spectrometric conditions would be identical to those described in Method 1.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the two described methods.

cluster_0 Method 1: Protein Precipitation Workflow A Plasma Sample + this compound (IS) B Add Acetonitrile A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G LC-MS/MS Analysis F->G

Caption: A typical workflow for sample preparation using protein precipitation.

cluster_1 Method 2: Liquid-Liquid Extraction Workflow H Plasma Sample + this compound (IS) I Basify with NaOH H->I J Add MTBE & Vortex I->J K Centrifuge & Collect Organic Layer J->K L Evaporate to Dryness K->L M Reconstitute in Mobile Phase L->M N LC-MS/MS Analysis M->N

Caption: A typical workflow for sample preparation using liquid-liquid extraction.

A Comparative Guide to the Robustness Testing of Analytical Methods Featuring Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of an analytical method's performance under deliberately varied conditions, a process known as robustness testing. Using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zimeldine with its deuterated internal standard, Zimeldine-d6, we illustrate how to evaluate a method's reliability. The experimental data and detailed methodologies presented herein serve as a practical, evidence-based resource for establishing resilient and reliable analytical methods.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to assess a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] This process provides an indication of the method's reliability during normal usage and is a key requirement outlined in the International Council for Harmonisation (ICH) guidelines.[3][4] A robust method ensures consistent performance across different laboratories, instruments, and environmental conditions, which is paramount for regulatory compliance and ensuring data integrity in drug development.[5]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended in quantitative bioanalysis. A SIL-IS is chemically identical to the analyte, differing only in isotopic composition. This near-identical physicochemical behavior allows it to effectively compensate for variability throughout the analytical process, including sample preparation, injection volume, and matrix effects, thereby enhancing the robustness of the method.

Experimental Protocols

The following sections detail a representative experimental protocol for quantifying Zimeldine in human plasma using this compound as an internal standard, followed by the protocol for the robustness study.

Standard LC-MS/MS Method for Zimeldine Quantification
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity)

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000)

  • Reagents and Materials:

    • Zimeldine reference standard

    • This compound internal standard (IS)

    • HPLC-grade acetonitrile and methanol

    • Formic acid

    • Human plasma (blank)

  • Chromatographic Conditions (Nominal):

    • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Zimeldine: Q1/Q3 (e.g., 317.2 -> 71.1)

      • This compound: Q1/Q3 (e.g., 323.2 -> 77.1)

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 25 µL of this compound working solution (100 ng/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

Robustness Study Protocol

The robustness of the method was evaluated by analyzing a single batch of quality control (QC) samples (n=6) at a concentration of 50 ng/mL under varied chromatographic conditions. The parameters deliberately varied were flow rate, column temperature, and the percentage of organic solvent in the mobile phase. System suitability parameters (retention time, peak area, and resolution) and the final quantified concentration were assessed for each condition.

Varied Parameters:

  • Flow Rate: ± 5% of nominal (0.38 mL/min and 0.42 mL/min)

  • Column Temperature: ± 5°C of nominal (35°C and 45°C)

  • Mobile Phase Composition (%B): ± 2% absolute of nominal (e.g., if nominal is 40% B, variations are 38% and 42% B)

Data Presentation and Comparative Analysis

The performance of the analytical method under the varied conditions is summarized below. The acceptance criteria for the robustness study were:

  • The relative standard deviation (%RSD) of the quantified concentrations across all conditions should not exceed 15%.

  • System suitability criteria (e.g., peak shape, signal-to-noise) must be met under all tested conditions.

Table 1: Robustness Study Experimental Design and Results

Parameter Varied Condition Retention Time (Zimeldine) (min) Retention Time (this compound) (min) Analyte/IS Peak Area Ratio (Mean) Quantified Concentration (Mean, n=6) (ng/mL) %RSD (n=6)
None (Nominal) - 2.52 2.51 0.510 50.5 2.8%
Flow Rate -5% (0.38 mL/min) 2.65 2.64 0.508 50.1 3.1%
+5% (0.42 mL/min) 2.40 2.39 0.512 51.0 2.5%
Column Temperature -5°C (35°C) 2.58 2.57 0.499 49.6 3.5%
+5°C (45°C) 2.46 2.45 0.515 51.3 2.9%
Mobile Phase %B -2% 2.71 2.70 0.505 49.9 3.3%
+2% 2.35 2.34 0.518 51.9 2.7%

| Overall | - | - | - | - | 50.6 | 2.1% |

Analysis: The data in Table 1 demonstrates that deliberate variations in flow rate, column temperature, and mobile phase composition did not significantly impact the quantification of Zimeldine. The retention times shifted predictably with changes in flow rate and mobile phase composition, but the critical analyte/internal standard peak area ratio remained consistent. The %RSD for replicate analyses under each condition was well within acceptable limits (<5%), and the overall %RSD across all conditions was excellent at 2.1%. This indicates that the method is robust and reliable for its intended purpose. The co-eluting nature of this compound effectively compensated for minor shifts in instrument performance, ensuring accurate quantification.

Visualizations

Workflow and Logical Diagrams

The following diagrams illustrate the workflow for conducting a robustness study and the logical relationship between the parameters being tested and the performance indicators being measured.

Robustness_Workflow cluster_plan Planning Phase cluster_exec Execution Phase cluster_eval Evaluation Phase Plan Define Method & Acceptance Criteria Identify Identify Critical Parameters (e.g., Flow Rate, Temp, pH) Plan->Identify Define Define Variation Range for Each Parameter Identify->Define Prepare Prepare QC Samples & Reagents Define->Prepare Execute Execute Analyses under Nominal & Varied Conditions Prepare->Execute Record Record System Suitability & Quantitative Data Execute->Record Analyze Analyze Data: Calculate Mean, %RSD Record->Analyze Compare Compare Results to Acceptance Criteria Analyze->Compare Report Generate Robustness Report & Conclusion Compare->Report

Workflow for a typical robustness study.

Robustness_Logic cluster_inputs Deliberate Variations (Inputs) cluster_outputs Performance Indicators (Outputs) Flow Flow Rate (± 5%) Method Analytical Method (LC-MS/MS) Flow->Method Temp Column Temperature (± 5°C) Temp->Method MobilePhase Mobile Phase %B (± 2%) MobilePhase->Method Retention Retention Time Resolution Resolution Area Peak Area Ratio (Analyte/IS) Conc Quantified Concentration Method->Retention Method->Resolution Method->Area Method->Conc

Relationship between varied parameters and performance indicators.

Conclusion

Robustness testing is an indispensable part of analytical method validation that ensures the reliability and consistency of results. This guide demonstrates a systematic approach to evaluating method robustness by making small, deliberate changes to key parameters. The presented data, though representative, clearly shows that a well-developed LC-MS/MS method remains accurate and precise under varied conditions. The use of a stable isotope-labeled internal standard like this compound is crucial, as it co-elutes with the analyte and effectively normalizes variations in instrument response and matrix effects, significantly contributing to the overall robustness of the analytical method.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Zimeldine-d6 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Zimeldine-d6, with a structural analog internal standard, Loxapine, for the quantification of the antidepressant drug Zimelidine in complex biological matrices. This comparison is grounded in established principles of bioanalytical method validation as outlined by regulatory agencies.

Zimeldine, a selective serotonin reuptake inhibitor (SSRI), and its active metabolite, norzimelidine, require precise and accurate quantification to ensure therapeutic efficacy and avoid potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This is due to its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[3]

Comparative Performance: this compound vs. a Structural Analog

The superiority of a deuterated internal standard like this compound over a structural analog, such as Loxapine, lies in its near-identical physicochemical properties to the analyte, Zimelidine. This ensures co-elution and similar behavior in the ion source, which is critical for correcting matrix-induced signal suppression or enhancement. While specific experimental data for a validated LC-MS/MS method using this compound is not extensively available in the public domain due to the drug's age, the expected performance can be extrapolated from numerous studies on other deuterated standards.[4]

Table 1: Comparison of Key Validation Parameters

Validation ParameterExpected Performance with this compoundPerformance with Loxapine (Structural Analog)Rationale for Difference
Matrix Effect Coefficient of Variation (CV) ≤ 15%Higher potential for variability (CV > 15%)This compound co-elutes and experiences the same matrix effects as Zimelidine, allowing for effective normalization. Loxapine has different chromatographic behavior and is susceptible to different matrix effects.
Recovery Consistent and similar to ZimelidineMay differ significantly from ZimelidineMinor structural differences in Loxapine can lead to different extraction efficiencies compared to Zimelidine. This compound will have nearly identical recovery.
Precision (Intra- & Inter-day) CV ≤ 15%May be acceptable, but at higher risk of variabilityThe superior correction of analytical variability by this compound leads to better precision.
Accuracy (Bias) Within ±15% of nominal concentrationHigher potential for biasInconsistent correction for matrix effects and recovery by Loxapine can introduce systematic errors.
Selectivity High, specific mass transitionHigh, but potential for isobaric interferencesMass spectrometry provides high selectivity for both. However, the unique mass of this compound minimizes the risk of cross-talk from endogenous compounds.
Cross-talk Analyte contribution to IS signal ≤ 5% IS contribution to analyte signal ≤ 0.1%Not applicable (different mass transitions)Minimal risk due to the mass difference between Zimelidine and this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable bioanalytical assays. Below are representative protocols for the validation of an LC-MS/MS method for Zimelidine using this compound.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Representative)
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Zimelidine and Norzimelidine from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • Zimelidine: Q1/Q3 (e.g., 317.1 -> 71.1)

    • Zimelidine-d6: Q1/Q3 (e.g., 323.1 -> 77.1)

    • Norzimelidine: Q1/Q3 (e.g., 303.1 -> 71.1)

    • Loxapine (as a comparator): Q1/Q3 (e.g., 328.1 -> 257.1)

Validation Experiments
  • Matrix Effect Assessment:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike the extracts with Zimelidine at low and high concentrations and this compound at the working concentration.

    • Compare the peak areas to those of standards prepared in neat solution.

    • The CV of the matrix factor (peak area in matrix / peak area in neat solution) normalized by the internal standard should be ≤ 15%.

  • Cross-Talk Evaluation:

    • Analyze a blank plasma sample spiked with the upper limit of quantification (ULOQ) of Zimelidine without the internal standard. Monitor the MRM transition of Zimelidine-d6. The response should be ≤ 5% of the area of the internal standard in a blank sample with IS.

    • Analyze a blank plasma sample spiked with the working concentration of Zimelidine-d6 without the analyte. Monitor the MRM transition of Zimelidine. The response should be insignificant.

Visualizing the Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the bioanalytical workflow and the mechanism of action of Zimelidine.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Bioanalytical workflow for Zimelidine quantification.

cluster_pathway Zimelidine Mechanism of Action serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Binds to receptor 5-HT Receptor serotonin->receptor Binds to presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron reuptake Reuptake sert->reuptake signal Signal Transduction receptor->signal zimelidine Zimelidine zimelidine->sert Blocks

Caption: Zimelidine's inhibitory action on the serotonin transporter.

References

Benchmarking Zimeldine-d6: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected performance of Zimeldine-d6 as a stable isotope-labeled (SIL) internal standard in bioanalytical assays. Due to the limited availability of specific public data on this compound, this document leverages performance data from a closely related selective serotonin reuptake inhibitor (SSRI), Citalopram, and its deuterated internal standard, Citalopram-d6, to provide a representative benchmark. This approach allows for an objective comparison and illustrates the expected performance characteristics of a deuterated analog in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis, particularly with a highly sensitive and specific technique like LC-MS/MS, the use of a SIL internal standard is considered the gold standard. A deuterated analog, such as this compound, is nearly identical in its physicochemical properties to the analyte of interest, Zimeldine. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects. This leads to superior accuracy and precision in the quantification of the target analyte.

Performance Benchmarks: A Comparative Analysis

The following tables summarize the validation parameters for a validated LC-MS/MS method for the determination of Citalopram, using Citalopram-d6 as the internal standard. These parameters are representative of the performance that can be expected from a well-developed and validated method using Zimeldine and its deuterated internal standard, this compound.

Table 1: Linearity and Sensitivity
ParameterPerformance Metric
Linearity Range2.5 - 900 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)2.5 ng/mL
Table 2: Accuracy and Precision
Analyte ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC (e.g., 7.5 ng/mL)≤ 15%≤ 15%85% - 115%85% - 115%
Medium QC (e.g., 75 ng/mL)≤ 15%≤ 15%85% - 115%85% - 115%
High QC (e.g., 750 ng/mL)≤ 15%≤ 15%85% - 115%85% - 115%
Table 3: Recovery and Matrix Effect
ParameterPerformance Metric
Mean Extraction RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits (typically 85-115%)

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. Below is a representative experimental protocol for the analysis of an SSRI like Zimeldine in a biological matrix (e.g., plasma) using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Zimeldine: Precursor ion (Q1) → Product ion (Q3) (To be determined experimentally).

    • This compound: Precursor ion (Q1) → Product ion (Q3) (To be determined experimentally, with a +6 Da shift in the precursor ion compared to Zimeldine).

Visualizing the Mechanism of Action and Workflow

To better understand the context of Zimeldine's application and analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

Mechanism of Action of Zimeldine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Zimeldine Zimeldine Zimeldine->SERT Inhibits Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binds Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activates Bioanalytical Workflow Using this compound Sample_Collection 1. Plasma Sample Collection Internal_Standard 2. Addition of this compound (Internal Standard) Sample_Collection->Internal_Standard Protein_Precipitation 3. Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 9. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Safety Operating Guide

Proper Disposal of Zimeldine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Zimeldine-d6, a deuterated analog of the antidepressant drug Zimelidine. Adherence to these protocols is critical not only for personnel safety but also for environmental protection and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it should be treated as a hazardous substance. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary recommended method of disposal is through a licensed hazardous material disposal company, utilizing incineration with an afterburner and scrubber.[1] Under no circumstances should this compound be disposed of in sanitary sewers, storm sewers, or landfills. [1]

  • Waste Identification and Classification:

    • Treat all this compound, including unused product, contaminated materials (e.g., pipette tips, weighing boats), and rinseates from cleaning contaminated glassware, as hazardous waste.

    • Your institution's Environmental Health and Safety (EHS) department will be responsible for the final hazardous waste determination.[1]

  • Waste Segregation and Collection:

    • Collect this compound waste in a designated, compatible, and properly sealed hazardous waste container.[2][3] Plastic containers are often preferred.

    • Do not mix this compound waste with other incompatible waste streams. Maintain separate waste containers for different classes of chemicals to prevent dangerous reactions.

  • Labeling of Waste Containers:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Include the approximate quantity or concentration of the waste.

    • Note the date when waste was first added to the container.

  • Storage of Hazardous Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.

    • Ensure that the storage of hazardous waste complies with institutional and regulatory limits, which typically restrict the volume of waste and the duration of storage in an SAA.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • The EHS department will coordinate with a licensed hazardous material disposal company for the transportation and final disposal of the this compound waste.

Disposal Methodology: Incineration

The SDS for this compound specifies incineration with an afterburner and scrubber as the appropriate disposal method. This is a common and effective method for the destruction of pharmaceutical and chemical waste.

  • Incineration: This process uses high temperatures to break down the chemical structure of the waste material.

  • Afterburner: The gases produced during the initial incineration are passed through a secondary combustion chamber, known as an afterburner. This ensures the complete destruction of any remaining harmful compounds at very high temperatures.

  • Scrubber: Following the afterburner, the exhaust gases are treated in a scrubber. This device removes acidic gases and other pollutants from the emissions before they are released into the atmosphere, thus minimizing environmental impact.

Quantitative Data Summary

For laboratory personnel, tracking the accumulation of hazardous waste is crucial for compliance. The following table summarizes key quantitative limits for hazardous waste storage in a typical laboratory setting, though these may vary based on local regulations.

ParameterLimitRegulatory Body
Maximum Hazardous Waste in SAA55 gallonsEPA
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)EPA
Container HeadroomAt least one inchCWU Guidelines

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

ZimeldineD6_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_waste Is the material waste? ppe->is_waste collect Collect in a Designated, Compatible & Sealed Container is_waste->collect Yes no_sewer Do NOT dispose in sewer or regular trash is_waste->no_sewer No (Still handle with care) label_waste Label Container: 'Hazardous Waste' 'this compound' Date collect->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal_company Licensed Disposal Company Handles Waste contact_ehs->disposal_company incineration Disposal Method: Incineration with Afterburner & Scrubber disposal_company->incineration end End: Safe & Compliant Disposal incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Zimeldine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like Zimeldine-d6 is of paramount importance. This document provides procedural, step-by-step guidance for the safe operational use and disposal of this compound, ensuring laboratory safety and minimizing exposure risks. The information is based on the safety data for Zimelidine, the non-deuterated parent compound, as the toxicological properties are expected to be analogous.

Hazard Identification:

Zimeldine is classified with the following hazards[1]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Historically, Zimelidine has been associated with serious adverse effects, including Guillain-Barre syndrome, and was withdrawn from the market[2]. Although this compound is intended for research use only, it should be handled with the utmost care, assuming similar potential health risks.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a splash hazard.[3]
Skin Protection Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves before use and change them frequently, especially after direct contact.[4][5]
Protective clothingA lab coat or other protective clothing should be worn to prevent skin contact. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be considered.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling large quantities, or if dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary. Work should be conducted in a chemical fume hood.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don appropriate PPE prep_setup Prepare well-ventilated workspace (fume hood) prep_ppe->prep_setup prep_gather Gather all necessary materials prep_setup->prep_gather handle_weigh Carefully weigh or measure this compound prep_gather->handle_weigh handle_dissolve Dissolve or prepare solution as needed handle_weigh->handle_dissolve handle_exp Perform experimental procedure handle_dissolve->handle_exp cleanup_decon Decontaminate work surfaces handle_exp->cleanup_decon cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe disp_container Store waste in sealed, labeled containers cleanup_waste->disp_container cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disp_service Arrange for licensed waste disposal service disp_container->disp_service

Caption: Operational workflow for handling this compound.

Experimental Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the solid form to prevent dust inhalation.

  • Avoiding Contact: Implement measures to prevent direct contact with skin and eyes. Do not eat, drink, or smoke in the designated handling area.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated location. It should be stored in a locked area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, wipes, pipette tips, glassware)Collect in a designated, clearly labeled hazardous waste container. Dispose of as hazardous waste in accordance with institutional and local regulations.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to local guidelines.
General Disposal For household disposal of other unused medicines, it is recommended to mix the substance with an unappealing material like dirt or cat litter, place it in a sealed container, and then dispose of it in the trash. However, for a research compound like this compound, professional hazardous waste disposal is the appropriate route.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.